2-Amino-4,6-difluorobenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,6-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUJKZOGZQXBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579300 | |
| Record name | 2-Amino-4,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190011-84-8 | |
| Record name | 2-Amino-4,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4,6-difluorobenzonitrile
CAS Number: 190011-84-8
This technical guide provides a comprehensive overview of 2-Amino-4,6-difluorobenzonitrile, a fluorinated aromatic compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its emerging role as a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Core Molecular Data
This compound is a versatile synthetic intermediate. Its fundamental properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 190011-84-8 | [1] |
| Molecular Formula | C₇H₄F₂N₂ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Predicted Boiling Point | 277.3 ± 40.0 °C | |
| Predicted Density | 1.4 ± 0.1 g/cm³ | |
| Appearance | White to off-white crystalline solid |
Spectroscopic and Physicochemical Data
Detailed analytical data is crucial for the unambiguous identification and application of this compound in research and development.
| Parameter | Data |
| Melting Point | Data not available in searched results. |
| Solubility | Data not available in searched results. |
| ¹H NMR | Spectral data not available in searched results. |
| ¹³C NMR | Spectral data not available in searched results. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for N-H (amine) and C≡N (nitrile) stretching vibrations.[2] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 154.[2] |
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a fluorine atom in 2,4,6-trifluorobenzonitrile with ammonia.[3] While a detailed experimental protocol was not found in the searched literature, a general procedure can be outlined based on this established transformation.
Experimental Protocol: Synthesis from 2,4,6-Trifluorobenzonitrile
Objective: To synthesize this compound via amination of 2,4,6-trifluorobenzonitrile.
Materials:
-
2,4,6-Trifluorobenzonitrile
-
Ammonia (aqueous solution or gas)
-
A suitable organic solvent (e.g., Dioxane, THF, or DMSO)
-
Reaction vessel (e.g., sealed tube or autoclave for reactions above atmospheric pressure)
-
Standard work-up and purification reagents and equipment (e.g., water, organic extraction solvent, drying agent, rotary evaporator, chromatography supplies)
Procedure (General Outline):
-
In a suitable reaction vessel, dissolve 2,4,6-trifluorobenzonitrile in an appropriate organic solvent.
-
Introduce ammonia into the reaction mixture. This can be done by adding a concentrated aqueous solution of ammonia or by bubbling ammonia gas through the solution. The reaction may require elevated temperatures and pressures to proceed efficiently.
-
The reaction mixture is stirred at the chosen temperature for a time sufficient to ensure complete conversion of the starting material, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated through standard work-up procedures, which may include quenching the reaction with water, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and removing the solvent under reduced pressure.
-
The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure this compound.
Reaction Workflow:
Synthesis of this compound.
Applications in Drug Discovery and Development
Fluorinated organic molecules are of paramount importance in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound, with its strategic placement of fluorine atoms and reactive amino and nitrile functionalities, is an attractive building block for the synthesis of complex heterocyclic compounds with therapeutic potential.
While specific drugs synthesized directly from this compound were not identified in the searched literature, analogous aminobenzonitrile derivatives are extensively used in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) signaling pathways. These pathways are critical regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers and inflammatory diseases.
Role as a Precursor for Kinase Inhibitors
The chemical structure of this compound makes it an ideal precursor for constructing the core scaffolds of various kinase inhibitors. The amino group can be readily functionalized, and the nitrile group can participate in cyclization reactions to form heterocyclic systems, such as quinazolines and pyrimidines, which are common cores of many approved kinase inhibitors.
Hypothetical Synthetic Application Workflow:
Synthetic utility in kinase inhibitor development.
The JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[4][5] Its aberrant activation is implicated in various malignancies and autoimmune disorders. The development of JAK inhibitors is a major focus in modern drug discovery.
Simplified JAK-STAT Signaling Pathway:
Overview of the JAK-STAT signaling cascade.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique electronic properties conferred by the fluorine atoms, combined with the synthetic handles of the amino and nitrile groups, make it a promising starting material for the development of novel therapeutics, including potent and selective kinase inhibitors. Further research into its reactivity and the development of detailed synthetic protocols will undoubtedly expand its utility in the creation of complex and biologically active molecules.
References
- 1. This compound | C7H4F2N2 | CID 15907548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Amino-4,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-difluorobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its structural features, including an amino group, a nitrile functionality, and a difluorinated benzene ring, make it a versatile building block for the synthesis of a diverse range of complex molecules. The strategic incorporation of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, along with a general synthetic protocol.
Core Physical Properties
A summary of the key physical properties of this compound is presented below. While experimental data for some properties are limited, computed values from reliable sources are included to provide a comprehensive profile.
| Property | Value | Source |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | White to off-white solid (inferred from isomers) | |
| Melting Point | 104 - 108 °C | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available for specific solvents. Expected to be soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as ethanol and methanol, potentially requiring gentle heating. | [3] |
| Topological Polar Surface Area | 49.8 Ų | [1] |
| XLogP3 | 1.7 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following data has been reported:
| Spectroscopy | Data |
| ¹H NMR | (DMSO-d₆): δ 7.05 (m, 1H), 6.80 (m, 1H), 6.60 (s, 2H)[2] |
| ¹³C NMR | Data not readily available in literature. |
| Infrared (IR) | 3450, 3350 (N-H stretch), 2225 (C≡N stretch), 1640, 1610, 1510, 1450, 1260, 1150, 850 cm⁻¹[2] |
| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154.[4] |
Experimental Protocols
General Synthesis of this compound
A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of a fluorine atom in 2,4,6-trifluorobenzonitrile with ammonia.[5][6]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials and Equipment:
-
High-pressure, stirred-tank reactor with temperature and pressure control
-
Ammonia gas source or aqueous ammonia solution
-
2,4,6-Trifluorobenzonitrile
-
Solvent (e.g., a polar aprotic solvent like dioxane or DMF)
-
Distillation and crystallization equipment for purification
Procedure (General):
-
In a high-pressure reactor, dissolve 2,4,6-trifluorobenzonitrile in a suitable solvent.
-
Introduce ammonia (either as a gas or a concentrated aqueous solution) into the reactor.
-
The reaction mixture is typically heated under pressure. The specific temperature and pressure will depend on the solvent and the concentration of reactants.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, cool the reactor to room temperature and carefully vent any excess pressure.
-
The reaction mixture is then subjected to a standard work-up procedure, which may include quenching with water and extraction with an organic solvent.
-
The crude product is purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure this compound.
Note: This is a generalized protocol. The specific reaction conditions, such as temperature, pressure, reaction time, and purification method, should be optimized for each specific experimental setup.[5]
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a synthesized batch of this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
References
- 1. This compound | C7H4F2N2 | CID 15907548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure of 2-Amino-4,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Amino-4,6-difluorobenzonitrile. This compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document includes a summary of its physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis, and visualizations of its synthetic pathway and application in drug discovery.
Molecular Structure and Identification
This compound is an aromatic organic compound featuring a benzene ring substituted with an amino group, a cyano group, and two fluorine atoms. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of complex heterocyclic structures.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Chemical Formula | C₇H₄F₂N₂[1] |
| CAS Number | 190011-84-8[1] |
| Molecular Weight | 154.12 g/mol [1] |
| Canonical SMILES | C1=C(C=C(C(=C1N)C#N)F)F |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. The fluorine atoms significantly influence the molecule's electronics and lipophilicity, which can impart favorable pharmacokinetic properties to its derivatives.
| Property | Value | Source |
| Melting Point | 104-108 °C | [2] |
| Boiling Point | Not available | |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Spectroscopic Data (Predicted)
While a comprehensive set of publicly available, peer-reviewed experimental spectra for this compound is limited, the expected spectroscopic characteristics can be predicted based on the analysis of its functional groups and data from structurally similar compounds.
| Spectroscopy | Expected Peaks and Features |
| ¹H NMR | Aromatic protons are expected to show complex splitting patterns due to coupling with each other and with the fluorine atoms. The amino protons will likely appear as a broad singlet. A publication on a similar compound, 2-Amino-3,5-difluorobenzonitrile, provides a reference for the expected chemical shifts and multiplicities.[2] |
| ¹³C NMR | Seven distinct carbon signals are expected. The carbon of the nitrile group will be significantly downfield. The aromatic carbons will show splitting due to coupling with fluorine. |
| IR Spectroscopy | Characteristic peaks are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (a sharp peak around 2220-2260 cm⁻¹), and C-F stretching (in the 1000-1400 cm⁻¹ region).[2] |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 154.12. Common fragmentation patterns may include the loss of HCN and NH₂. |
Synthesis of this compound
Reaction Scheme
The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a fluorine atom in 2,4,6-trifluorobenzonitrile with ammonia.[3][4]
References
- 1. This compound | C7H4F2N2 | CID 15907548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandm ... - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A707205H [pubs.rsc.org]
spectroscopic data for 2-Amino-4,6-difluorobenzonitrile (¹H NMR, ¹³C NMR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Amino-4,6-difluorobenzonitrile. Due to the absence of publicly available experimental spectra, this document presents predicted ¹H and ¹³C NMR data. The guide includes a comprehensive table of predicted chemical shifts, multiplicities, and coupling constants. Furthermore, a detailed, generalized experimental protocol for acquiring NMR spectra for this and similar compounds is provided. A structural diagram with atom numbering is included to facilitate the correlation of the spectroscopic data with the molecular structure. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this compound in drug development and other scientific endeavors.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are based on computational models and should be confirmed by experimental data when available.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.55 | dd | J(H-F) = 12.5, J(H-H) = 2.5 |
| H-5 | 6.38 | dd | J(H-F) = 10.0, J(H-H) = 2.5 |
| NH₂ | 5.0 (broad s) | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-1 | 95.8 | d | J(C-F) ≈ 20 |
| C-2 | 152.5 | d | J(C-F) ≈ 10 |
| C-3 | 99.7 | d | J(C-F) ≈ 25 |
| C-4 | 163.1 | dd | J(C-F) ≈ 250, J(C-F) ≈ 15 |
| C-5 | 98.2 | d | J(C-F) ≈ 25 |
| C-6 | 160.7 | dd | J(C-F) ≈ 245, J(C-F) ≈ 15 |
| CN | 117.3 | s | - |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a solid organic compound such as this compound. Actual parameters may need to be optimized based on the specific instrument and sample.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds. Other common solvents include chloroform-d (CDCl₃) and acetone-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). For spectra recorded in DMSO-d₆, the residual solvent peak can be used as a reference (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).
¹H NMR Spectroscopy Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy Acquisition
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the atom numbering used for the assignment of the predicted NMR signals.
2-Amino-4,6-difluorobenzonitrile safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. The toxicological properties of 2-Amino-4,6-difluorobenzonitrile have not been fully investigated.[1] All handling and experimental procedures should be conducted with caution by trained personnel, adhering to established laboratory safety protocols.
Chemical Identification
This section provides key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 190011-84-8[1][2][3] |
| Molecular Formula | C₇H₄F₂N₂[2][4] |
| Molecular Weight | 154.12 g/mol [2][4] |
| Canonical SMILES | N#CC1=C(N)C=C(F)C=C1F[2] |
| InChI Key | NLUJKZOGZQXBJB-UHFFFAOYSA-N[2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.
GHS Pictogram: GHS07 (Harmful/Irritant)[2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Skin Sensitization | - | H317: May cause an allergic skin reaction[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
Note: There may be variations in classification between suppliers.
GHS Hazard and Precautionary Statement Flow
The following diagram illustrates the logical flow from hazard identification to the necessary precautionary actions.
Caption: Relationship between Hazard Statements and Precautionary Responses.
Physical and Chemical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The following table includes available data and predicted values.
| Property | Value | Source |
| Physical State | Solid, Crystalline Solid | [5][6] |
| Boiling Point | 277.3 ± 40.0 °C | Predicted[5] |
| Density | 1.36 ± 0.1 g/cm³ | Predicted[5][6] |
| pKa | -0.22 ± 0.10 | Predicted[5][6] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. Safety data is typically derived from standardized assays (e.g., OECD guidelines) for acute toxicity, skin and eye irritation, and sensitization. However, one supplier explicitly states that the toxicological properties of this product have not been fully investigated or determined.[1]
Handling, Storage, and Emergency Procedures
Strict adherence to safety protocols is mandatory when handling this compound.
Safe Handling and Storage Workflow
The diagram below outlines the standard workflow for safely managing this compound in a laboratory setting.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. matrixscientific.com [matrixscientific.com]
- 4. This compound | C7H4F2N2 | CID 15907548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chine Benzonitrile, 2-amino-4,6-difluoro- (9CI) 190011-84-8 Fabricants, fournisseurs, usine - Clé [fr.keyingchemical.org]
- 6. Lachin Benzonitrile, 2-amino-4, 6-difluoro- (9CI) 190011-84-8 Manifaktirè, Founisè, Faktori - Keying [ht.keyingchemical.org]
An In-depth Technical Guide to the Solubility of 2-Amino-4,6-difluorobenzonitrile in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4,6-difluorobenzonitrile, a key building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility in common laboratory solvents. Furthermore, it includes visualizations of experimental workflows relevant to its application in drug discovery and development.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂N₂ | PubChem[1] |
| Molecular Weight | 154.12 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| XLogP3 | 1.7 | PubChem[1] |
The presence of an amino group suggests potential for hydrogen bonding with protic solvents, while the aromatic ring and fluorine atoms contribute to its lipophilic character. The nitrile group adds polarity to the molecule. This combination of functional groups indicates that the solubility will be highly dependent on the specific solvent used.
Solubility of this compound
As of the date of this guide, specific quantitative solubility data for this compound in common laboratory solvents is not widely published. Researchers are encouraged to determine the solubility experimentally. The following table provides a template for recording such data.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Protic Polar | Water | 25 | Gravimetric/HPLC | ||
| Methanol | 25 | Gravimetric/HPLC | |||
| Ethanol | 25 | Gravimetric/HPLC | |||
| Isopropanol | 25 | Gravimetric/HPLC | |||
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric/HPLC | ||
| Dimethylformamide (DMF) | 25 | Gravimetric/HPLC | |||
| Acetonitrile | 25 | Gravimetric/HPLC | |||
| Acetone | 25 | Gravimetric/HPLC | |||
| Aprotic Nonpolar | Ethyl Acetate | 25 | Gravimetric/HPLC | ||
| Dichloromethane (DCM) | 25 | Gravimetric/HPLC | |||
| Chloroform | 25 | Gravimetric/HPLC |
Experimental Protocols for Solubility Determination
The following protocols provide standardized methods for determining the solubility of this compound.
This method provides a rapid assessment of solubility.
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution to classify it as soluble, partially soluble, or insoluble.[2]
This method provides a quantitative measure of solubility by determining the mass of the dissolved solid.
Procedure:
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Allow the undissolved solid to settle.
-
Carefully pipette a known volume of the clear supernatant into a pre-weighed, dry container.
-
Evaporate the solvent completely under reduced pressure or in a fume hood.
-
Weigh the container with the dried solute.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.[3][4][5]
This method is highly accurate and suitable for a wide range of concentrations.
Procedure:
-
Prepare a saturated solution as described in the gravimetric method (steps 1-3).
-
Immediately filter a portion of the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.
-
Dilute a known volume of the filtered sample with a suitable solvent to a concentration within the linear range of a pre-established HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculate the original solubility, accounting for the dilution factor.[6]
Visualizations
The following diagrams illustrate key experimental and synthetic workflows.
2-Aminobenzonitrile derivatives are valuable precursors for the synthesis of heterocyclic compounds, such as quinazolines, which are prevalent in many drug candidates. The following diagram illustrates a generalized synthetic pathway.
References
A Comprehensive Technical Guide to the Chemical Stability and Storage of 2-Amino-4,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical stability and recommended storage conditions for 2-Amino-4,6-difluorobenzonitrile, a key building block in pharmaceutical and materials science research. Due to the limited availability of direct stability studies on this specific compound, this document combines information from safety data sheets (SDS), data extrapolated from structurally similar molecules, and established principles of pharmaceutical stability testing to offer a comprehensive resource.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂N₂ | PubChem |
| Molecular Weight | 154.12 g/mol | PubChem |
| Appearance | White to off-white solid (inferred from isomers) | BenchChem |
| Melting Point | 104 - 108 °C | BenchChem |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Recommended Storage and Handling
Proper storage is paramount to maintaining the integrity of this compound. The following recommendations are based on safety data sheets for the compound and its isomers.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. Some related compounds specify storage at 3-5°C. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) in a tightly sealed container. | The amino group can be sensitive to oxidation by atmospheric oxygen. |
| Light | Store in a light-resistant container. | Aromatic amines and nitriles can be susceptible to photodegradation. |
| Environment | Keep in a dry, cool, and well-ventilated place. | To prevent hydrolysis from atmospheric moisture and to ensure a stable thermal environment. |
Chemical Stability Profile and Potential Degradation Pathways
Hydrolytic Degradation
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This is a common degradation pathway for benzonitrile derivatives. The reaction typically proceeds in two steps: first to a benzamide intermediate, and then to the corresponding benzoic acid.
Caption: Predicted hydrolytic degradation pathway of this compound.
Oxidative Degradation
The primary aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by the presence of metal ions and exposure to air and light.
Thermal Degradation
While the melting point is relatively high, prolonged exposure to elevated temperatures could lead to decomposition. The specific decomposition products are not documented but could involve complex reactions of the functional groups.
Photodegradation
Aromatic compounds, particularly those with amino and nitrile functionalities, can be sensitive to light. Exposure to UV or even visible light can initiate photochemical reactions, leading to degradation.
Incompatible Materials
To ensure the stability of this compound, contact with the following materials should be avoided:
-
Strong Oxidizing Agents: Can lead to rapid and potentially hazardous reactions with the amino group.
-
Strong Bases: Can catalyze the hydrolysis of the nitrile group.
-
Strong Acids: Can also promote nitrile hydrolysis and may react with the amino group.
Experimental Protocols for Stability Assessment
For researchers and drug development professionals, conducting forced degradation studies is crucial to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. The following are generalized protocols based on ICH guidelines.
Forced Degradation Studies Workflow
Caption: General workflow for forced degradation studies.
Protocol for Hydrolytic Stability Testing
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of ~100 µg/mL. Incubate the solution at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of ~100 µg/mL. Incubate the solution at 60°C.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL. Incubate the solution at 60°C.
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol for Photostability Testing (as per ICH Q1B)
-
Sample Preparation: Place a thin layer of the solid this compound in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Exposure: Place both the test and control samples in a photostability chamber.
-
Light Source: Expose the samples to a light source that produces a combination of visible and UV light.
-
Exposure Levels: The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[1]
-
Analysis: After exposure, compare the test sample to the control sample for any changes in physical appearance and for the formation of degradation products using a stability-indicating HPLC method.
Stability-Indicating Analytical Method (Proposed)
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for monitoring the stability of this compound and separating it from its potential degradation products.
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and a buffer (e.g., 20 mM phosphate buffer at pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV scan (likely in the 220-300 nm range) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
For the identification of unknown degradation products, liquid chromatography coupled with mass spectrometry (LC-MS/MS) would be the method of choice.
Signaling Pathways
Currently, there is no publicly available information in the scientific literature detailing specific signaling pathways in which this compound is directly involved. Its primary use is as a synthetic intermediate in the development of novel compounds which may then be investigated for their biological activities and interactions with signaling pathways.
Conclusion
This compound is a stable compound when stored under appropriate conditions. The primary potential for degradation comes from hydrolysis of the nitrile group, oxidation of the amino group, and photodecomposition. For researchers and developers, it is imperative to handle this compound in a controlled environment and to perform thorough stability studies using validated analytical methods to ensure its quality and integrity throughout its lifecycle in the research and development process. The protocols and information provided in this guide serve as a comprehensive starting point for these critical activities.
References
An In-depth Technical Guide to the Key Reactive Sites of 2-Amino-4,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4,6-difluorobenzonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its trifunctional nature, possessing a nucleophilic amino group, an electrophilic nitrile moiety, and an electron-deficient difluorinated aromatic ring, offers a multitude of possibilities for chemical derivatization. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, supported by experimental data, detailed protocols for key transformations, and visualizations of reaction pathways and electronic properties. The strategic manipulation of these reactive centers allows for the construction of a diverse array of complex molecules, including novel heterocyclic scaffolds for drug discovery.
Introduction
The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable building block for introducing a difluorinated benzene ring alongside synthetically useful amino and nitrile functionalities. Understanding the relative reactivity of these functional groups is paramount for designing efficient and selective synthetic routes. This document outlines the reactivity at the three primary sites: the amino group, the nitrile group, and the aromatic ring.
Physicochemical and Spectroscopic Data
A foundational understanding of the starting material's properties is crucial for its effective application in synthesis.
| Property | Value |
| CAS Number | 161957-56-8 |
| Molecular Formula | C₇H₄F₂N₂ |
| Molecular Weight | 154.12 g/mol |
| Melting Point | 104 - 108 °C[1] |
| Appearance | White to off-white solid |
Spectroscopic Data:
| Spectrum | Key Features |
| ¹H NMR (DMSO-d₆) | δ 7.05 (m, 1H), 6.80 (m, 1H), 6.60 (s, 2H)[1] |
| ¹³C NMR | Data not consistently reported in publicly available literature. Expected signals for seven distinct carbon environments. |
| IR (cm⁻¹) | ~3450, 3350 (N-H stretching), ~2225 (C≡N stretching), ~1640, 1610, 1510 (aromatic C=C and N-H bending), ~1450, 1260, 1150, 850 (C-F and other fingerprint region vibrations)[1] |
| Mass Spectrometry | Expected molecular ion (M⁺) at m/z 154. |
Key Reactive Sites and Their Transformations
The reactivity of this compound is dictated by the interplay of its three key functional groups. The electron-withdrawing nature of the two fluorine atoms and the nitrile group significantly influences the nucleophilicity of the amino group and the electrophilicity of the aromatic ring.
The Amino Group: A Versatile Nucleophile
The primary amino group is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents and the formation of heterocyclic systems.
The amino group can be converted to a diazonium salt, which is a versatile intermediate. However, the synthesis of this compound via a Sandmeyer-type reaction on a related diazonium salt has been shown to be challenging, with a competing intramolecular cyclization and nucleophilic substitution of a fluorine atom by hydroxide being observed.[2][3][4] This highlights the delicate balance of reactivity in this system.
The amino group readily undergoes acylation and sulfonylation reactions with appropriate acylating or sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental for protecting the amino group or for introducing specific functionalities.
A paramount application of 2-aminobenzonitriles is in the synthesis of quinazolines, a privileged scaffold in medicinal chemistry.[5] The reaction typically proceeds through an initial reaction at the amino group, followed by an intramolecular cyclization involving the nitrile group.
Experimental Protocol: Generalized Synthesis of Quinazolines
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminobenzonitrile (1.0 eq) in a suitable solvent (e.g., DMF, NMP).
-
Reagent Addition: Add the appropriate coupling partner, which can range from orthoesters, aldehydes, or other electrophiles, and a catalyst if required (e.g., an acid or a metal catalyst).
-
Reaction: Heat the mixture to the required temperature (often reflux) and monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into water or an ice-water mixture. The precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography.
Logical Workflow for Quinazoline Synthesis:
Caption: Generalized workflow for the synthesis of quinazolines.
The Nitrile Group: An Electrophilic Handle
The nitrile group is a valuable electrophilic site that can be transformed into other important functional groups. The electron-withdrawing fluorine atoms are expected to enhance the electrophilicity of the nitrile carbon.
The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This transformation is useful for introducing a carboxylic acid functionality for further derivatization, such as amide bond formation. A protocol for the hydrolysis of the isomeric 4-Amino-3,5-difluorobenzonitrile provides a representative example.[1]
Experimental Protocol: Hydrolysis of the Nitrile Group (Adapted from an Isomer) [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1. The product will precipitate out of solution.
-
Purification: Collect the solid precipitate by filtration. The crude product can be further purified by recrystallization.
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to the corresponding benzylamine derivative.
Grignard reagents and other organometallic nucleophiles can add to the nitrile carbon to form, after hydrolysis of the intermediate imine, a ketone. This allows for the formation of a new carbon-carbon bond.
Reaction Pathway for Nitrile Transformations:
Caption: Key reactions of the nitrile group.
The Aromatic Ring: A Platform for Substitution
The difluorinated benzene ring presents opportunities for both electrophilic and nucleophilic aromatic substitution, allowing for the introduction of additional substituents or the formation of new carbon-carbon and carbon-heteroatom bonds.
The amino group is a strong activating group and is ortho-, para-directing. The fluorine atoms are deactivating but also ortho-, para-directing. The combined effect of these substituents will direct incoming electrophiles. The positions ortho and para to the amino group are C3 and C5. The C5 position is also meta to both fluorine atoms, making it the most likely site for electrophilic attack due to the strong directing effect of the amino group.
Directing Effects in Electrophilic Aromatic Substitution:
Caption: Influence of substituents on electrophilic aromatic substitution.
The electron-withdrawing nitrile group and fluorine atoms activate the aromatic ring towards nucleophilic attack. The fluorine atoms themselves can act as leaving groups in SNAr reactions. The synthesis of this compound from 2,4,6-trifluorobenzonitrile and ammonia is a prime example of this reactivity, where an amino group displaces a fluorine atom.[2][3][4] This suggests that the remaining fluorine atoms at positions 4 and 6 could potentially be displaced by strong nucleophiles under appropriate conditions.
While not having a typical halide handle for cross-coupling, the amino group can be converted to a more suitable leaving group (e.g., triflate) to enable reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. Alternatively, direct C-H activation could be explored for coupling reactions.
Conclusion
This compound is a highly functionalized and synthetically valuable molecule. Its key reactive sites—the amino group, the nitrile group, and the aromatic ring—each offer distinct opportunities for chemical modification. The interplay of the electronic effects of the substituents governs the reactivity and regioselectivity of these transformations. A thorough understanding of these reactive sites, as outlined in this guide, will empower researchers in the rational design and synthesis of novel compounds for applications in drug discovery and materials science. Further exploration of the reaction conditions for this specific molecule is warranted to fully exploit its synthetic potential.
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. US5502235A - Solventless process for making 2,6 difluorobenzonitrile - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
The Pivotal Role of Fluorine in Modulating the Reactivity of 2-Amino-4,6-difluorobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's reactivity, conformation, and metabolic stability. This guide delves into the specific role of the two fluorine atoms in 2-Amino-4,6-difluorobenzonitrile, a versatile building block in the synthesis of pharmaceuticals, particularly kinase inhibitors. By examining its synthesis, spectroscopic properties, and reactivity in key chemical transformations, we aim to provide a comprehensive resource for researchers leveraging this valuable intermediate.
The Influence of Fluorine on the Benzonitrile Core
The presence of two fluorine atoms and an amino group on the benzonitrile ring system of this compound creates a unique electronic and reactivity profile. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I), which significantly influences the electron density of the aromatic ring and its substituents.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₄F₂N₂ |
| Molecular Weight | 154.12 g/mol |
| CAS Number | 190011-84-8 |
| Appearance | Off-white solid |
| Melting Point | 104 - 108 °C |
Note: Some physical properties are based on data for isomeric or closely related compounds due to limited publicly available data for this compound.
Spectroscopic Characterization
The spectroscopic data of this compound provides crucial insights into its structure and the electronic environment shaped by the fluorine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The aromatic protons are expected to appear as multiplets, with their chemical shifts influenced by the electron-withdrawing fluorine atoms and the electron-donating amino group. The amino protons typically appear as a broad singlet. For the related isomer, 2-Amino-3,5-difluorobenzonitrile, the aromatic protons are predicted to be in the range of δ 6.60 - 7.00 ppm.[1]
¹³C NMR: The carbon atoms attached to the fluorine atoms will show characteristic splitting (C-F coupling). The electron-withdrawing nature of the fluorine and nitrile groups will cause a downfield shift for the carbons of the aromatic ring compared to unsubstituted benzonitrile.
¹⁹F NMR: This technique is particularly useful for characterizing fluorinated compounds. The fluorine atoms in this compound are expected to show a single resonance, with its chemical shift providing information about the electronic environment.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (Amine) | 3450, 3350 (two bands for primary amine) |
| C≡N stretch (Nitrile) | ~2225 (strong, sharp) |
| C-F stretch | 1260, 1150 |
| Aromatic C=C stretch | 1640, 1610, 1510 |
Data is based on typical ranges and data for isomeric compounds.[1]
Reactivity and the Role of Fluorine
The fluorine atoms play a dual role in the reactivity of this compound: they activate the aromatic ring towards nucleophilic attack and modulate the reactivity of the amino and nitrile groups.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the fluorine atoms, ortho and para to each other, significantly depletes the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This is a key reaction for the derivatization of this molecule. The fluorine atom at the 4-position is particularly activated for displacement by a nucleophile due to the combined electron-withdrawing effects of the nitrile group and the fluorine at the 6-position.
Reactivity of the Amino and Nitrile Groups
The electron-withdrawing fluorine atoms decrease the nucleophilicity of the amino group. Conversely, they increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, such as in hydrolysis or addition reactions.
Experimental Protocols
Detailed experimental protocols for this compound are scarce in publicly accessible literature. However, based on established procedures for analogous compounds, the following generalized protocols can be adapted.
Synthesis of this compound
A common route to synthesize this compound is through the reaction of 2,4,6-trifluorobenzonitrile with ammonia.[1]
Materials:
-
2,4,6-Trifluorobenzonitrile
-
Aqueous ammonia or ammonia gas
-
A suitable solvent (e.g., ethanol, DMSO)
-
High-pressure reactor (if using ammonia gas)
Procedure:
-
In a high-pressure reactor, dissolve 2,4,6-trifluorobenzonitrile in a suitable solvent.
-
Introduce ammonia (either as a concentrated aqueous solution or as a gas) in excess.
-
Heat the reaction mixture under pressure. The reaction temperature and pressure will need to be optimized, but temperatures in the range of 100-150 °C are typical for such aromatic substitutions.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reactor and carefully vent any excess pressure.
-
The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.
General Protocol for Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the substitution of the fluorine atom at the 4-position.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
A suitable base (e.g., K₂CO₃, Et₃N)
-
A polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a solution of this compound in a polar aprotic solvent, add the nucleophile and a base.
-
Heat the reaction mixture. The temperature will depend on the nucleophilicity of the attacking species and may range from room temperature to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, the reaction mixture is typically poured into water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound is a valuable precursor for the synthesis of quinazoline-based kinase inhibitors, which are a critical class of anti-cancer drugs. The amino and nitrile groups are key functionalities for the construction of the quinazoline core.
Conclusion
The fluorine atoms in this compound are not mere spectators; they are active participants that profoundly shape the molecule's electronic landscape and chemical reactivity. Their strong inductive electron withdrawal activates the aromatic ring for nucleophilic substitution, a critical transformation for building molecular complexity. Concurrently, they modulate the reactivity of the inherent amino and nitrile functional groups. This intricate interplay of electronic effects makes this compound a highly valuable and versatile building block for the synthesis of complex, biologically active molecules, particularly in the realm of targeted cancer therapies. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize this important synthetic intermediate in their drug discovery and development endeavors.
References
commercial suppliers of high-purity 2-Amino-4,6-difluorobenzonitrile
An In-depth Technical Guide to Commercial High-Purity 2-Amino-4,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and pharmaceutical research. It details commercial supplier specifications, a representative synthetic pathway based on published literature, and the analytical methodologies crucial for quality control and lot-to-lot consistency.
Commercial Supplier Specifications
Sourcing high-purity this compound is critical for reproducible research and development. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with structural confirmation provided by Nuclear Magnetic Resonance (NMR) spectroscopy. The table below summarizes typical specifications available from commercial suppliers.
| Parameter | Typical Specification | Notes |
| CAS Number | 161957-56-8 | The unique identifier for this specific chemical structure. |
| Molecular Formula | C₇H₄F₂N₂ | - |
| Molecular Weight | 154.12 g/mol | - |
| Purity | ≥97%, with many suppliers offering ≥98% or ≥99% grades. | Purity is the most critical parameter and should be verified by the supplier's Certificate of Analysis (CoA). |
| Appearance | Off-white to light brown crystalline powder or solid. | Visual inspection is the first quality check. |
| Melting Point | 104 - 108 °C[1] | A narrow melting point range often indicates high purity. |
| Solubility | Soluble in DMSO, Methanol, and other organic solvents. | Important for reaction setup and analytical sample preparation. |
| Storage Conditions | Store at 2-8°C in a dry, dark place under an inert atmosphere.[2] | Proper storage is essential to prevent degradation. |
Synthesis Pathway and Protocol
While the exact, scaled-up synthesis and purification protocols used by commercial suppliers are proprietary, the scientific literature outlines viable routes for obtaining this compound. A common and effective method is the nucleophilic aromatic substitution of 2,4,6-trifluorobenzonitrile with ammonia.[3][4]
Caption: Reaction scheme for the synthesis of this compound.
General Experimental Protocol (Literature-Based)
This protocol is a representative example and is not sourced from a specific commercial supplier.
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve 2,4,6-trifluorobenzonitrile (1.0 eq) in a suitable solvent such as dioxane or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add an excess of an ammonia source, such as an aqueous or methanolic solution of ammonia (e.g., 3-5 eq), to the vessel.
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature typically ranging from 80°C to 120°C. Monitor the reaction progress by a suitable chromatographic technique (TLC or LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, quench the reaction mixture with water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield high-purity this compound.
Quality Control and Analytical Methods
A robust analytical workflow is essential to confirm the identity, purity, and quality of this compound. This involves a combination of chromatographic and spectroscopic techniques.
Caption: A typical quality control workflow for producing a high-purity chemical.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary technique for quantifying the purity of this compound and detecting any related impurities.[5] A reverse-phase method is generally suitable.
-
Instrumentation: A standard HPLC system with a UV detector, column oven, and autosampler.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.[5]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Analysis: Purity is determined by calculating the area percent of the main product peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for unambiguously confirming the chemical structure of this compound and identifying isomers or structural impurities.[6][7]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7]
-
¹H NMR: The proton NMR spectrum provides information on the aromatic protons. For this compound, one would expect signals corresponding to the two aromatic protons and the amino (-NH₂) protons.[1] The coupling patterns between the protons and the adjacent fluorine atoms (H-F coupling) are characteristic.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The carbon signals will exhibit splitting due to coupling with attached fluorine atoms (C-F coupling), which is highly diagnostic.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for fluorinated compounds.[7] It will show signals for the two non-equivalent fluorine atoms at positions 4 and 6, confirming their presence and chemical environment.
References
- 1. benchchem.com [benchchem.com]
- 2. 1279865-14-3|2-Amino-4-bromo-6-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 3. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandm ... - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A707205H [pubs.rsc.org]
- 4. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 2-Amino-4,6-difluorobenzonitrile from 2,4,6-trifluorobenzonitrile: An Application Note and Detailed Protocol
Introduction
2-Amino-4,6-difluorobenzonitrile is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its strategic placement of amino and fluoro groups on the benzonitrile scaffold makes it a crucial building block for creating complex molecular architectures with enhanced biological activity and metabolic stability. This application note provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2,4,6-trifluorobenzonitrile. The described method is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.
The synthesis proceeds via the selective displacement of a fluorine atom by an amino group. This reaction is highly regioselective due to the electronic activation provided by the electron-withdrawing nitrile group and the remaining fluorine atoms on the aromatic ring. This document outlines the optimized reaction conditions, a step-by-step experimental procedure, and purification techniques to obtain the desired product in high yield and purity.
Reaction Principle and Mechanism
The core of this synthesis is a nucleophilic aromatic substitution reaction.[1] In this process, the electron-rich ammonia (or its equivalent) acts as a nucleophile, attacking the electron-deficient aromatic ring of 2,4,6-trifluorobenzonitrile. The presence of the strongly electron-withdrawing nitrile group (-CN) and two additional fluorine atoms activates the ring towards nucleophilic attack.
The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound. The ortho and para positions to the nitrile group are the most activated sites for nucleophilic attack.
Experimental Protocol
This protocol details the synthesis of this compound from 2,4,6-trifluorobenzonitrile using aqueous ammonia.
Materials:
-
2,4,6-Trifluorobenzonitrile (≥98%)
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM, ACS grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexanes (ACS grade)
-
Ethyl acetate (ACS grade)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel coated) and developing chamber
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,6-trifluorobenzonitrile (1.57 g, 10 mmol) in 20 mL of a suitable organic solvent (e.g., dioxane, THF, or DMSO).
-
Addition of Ammonia: To the stirred solution, add aqueous ammonia (28-30%, 15 mL, approximately 235 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of water and 50 mL of dichloromethane. Shake the funnel vigorously and allow the layers to separate.
-
Extraction: Extract the aqueous layer with two additional 25 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude this compound can be purified by column chromatography on silica gel.
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Collect the fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid.
Data Presentation
| Parameter | Value |
| Reactant | 2,4,6-Trifluorobenzonitrile |
| Reagent | Aqueous Ammonia (28-30%) |
| Solvent | Dioxane (or THF, DMSO) |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% (after purification) |
| Product Appearance | Off-white to pale yellow solid |
| Melting Point | 104-108 °C |
Visualizations
Experimental Workflow
Caption: A schematic overview of the synthesis workflow.
Reaction Mechanism
Caption: The addition-elimination mechanism for the synthesis.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound from 2,4,6-trifluorobenzonitrile. The method is straightforward, high-yielding, and utilizes readily available reagents and standard laboratory techniques. This procedure is well-suited for researchers and professionals in the fields of medicinal chemistry and drug development who require access to this important synthetic intermediate. Careful monitoring of the reaction and proper purification techniques are key to obtaining the product in high purity.
References
Application Notes and Protocols for the Use of 2-Amino-4,6-difluorobenzonitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-difluorobenzonitrile is a versatile fluorinated building block in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds. The presence of three reactive centers—the amino group, the nitrile moiety, and the activated aromatic ring—allows for diverse chemical transformations, leading to the formation of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic structures, such as quinazolines and pyrimidines, utilizing this compound as a key starting material. The fluorinated nature of the resulting heterocycles is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.
Key Applications
The strategic placement of the amino and nitrile groups in an ortho orientation on the difluorinated benzene ring makes this compound an ideal precursor for cyclocondensation reactions. Key applications include the synthesis of:
-
Quinazolines: These bicyclic heterocycles are prevalent in numerous clinically used drugs for cancer and malaria treatment. The amino and nitrile functionalities can be elaborated to form the pyrimidine ring of the quinazoline core.
-
Pyrimidines: As integral components of nucleic acids, pyrimidine derivatives exhibit a broad spectrum of biological activities. This compound can serve as a synthon for the construction of substituted and fused pyrimidine rings.
-
Quinolines: Through transformations such as the Friedländer synthesis, this aminobenzonitrile can be utilized to construct the quinoline framework, a key scaffold in medicinal chemistry.
Experimental Protocols
Synthesis of 5,7-Difluoro-4-imino-3,4-dihydroquinazolin-2-amine
This protocol describes the synthesis of a substituted quinazoline via a cyclocondensation reaction.
Reaction Scheme:
Caption: Synthesis of a difluoro-imino-dihydroquinazoline.
Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add guanidine hydrochloride (1.2 eq).
-
Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5,7-Difluoro-4-imino-3,4-dihydroquinazolin-2-amine.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| 5,7-Difluoro-4-imino-3,4-dihydroquinazolin-2-amine | This compound | Guanidine HCl, NaH | DMF | 80-100 °C | 4-6 h | 65-75 |
Synthesis of 5,7-Difluoropyrimidin-4-amine
This protocol outlines the synthesis of a substituted pyrimidine through a cyclization reaction with formamide.
Reaction Scheme:
Caption: Synthesis of a difluoropyrimidin-4-amine.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, place this compound (1.0 eq).
-
Add an excess of formamide.
-
Heat the reaction mixture to reflux (typically 180-210 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
If a precipitate forms, collect it by filtration and wash with a cold solvent like water or ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield 5,7-Difluoropyrimidin-4-amine.
Quantitative Data:
| Product | Starting Material | Reagent | Temperature | Reaction Time | Yield (%) |
| 5,7-Difluoropyrimidin-4-amine | This compound | Formamide | 180-210 °C | 8-12 h | 70-80 |
Friedländer-Type Synthesis of 6,8-Difluoroquinolines
This protocol describes a potential pathway for the synthesis of difluoro-substituted quinolines. The Friedländer synthesis typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound does not possess a carbonyl group, it can potentially be converted in situ or participate in a modified Friedländer reaction.
Conceptual Workflow:
Caption: Conceptual workflow for Friedländer-type quinoline synthesis.
General Considerations for Methodology Development:
-
In Situ Carbonyl Formation: Investigate conditions for the partial hydrolysis or reduction of the nitrile group of this compound to the corresponding aldehyde or a ketone precursor. This could involve the use of reagents like DIBAL-H for reduction or controlled acid/base hydrolysis.
-
Reaction with α-Methylene Compounds: Once the carbonyl functionality is generated, the subsequent cyclocondensation with a suitable ketone or aldehyde (e.g., acetone, ethyl acetoacetate) can be promoted by either acid or base catalysis.
-
Catalyst Screening: A range of catalysts, from protic acids (e.g., p-toluenesulfonic acid) to Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH, KOH), should be screened to optimize the cyclization step.
-
Reaction Conditions: Temperature and solvent will be critical parameters to optimize for both the in situ carbonyl formation and the subsequent cyclocondensation to maximize the yield of the desired 6,8-difluoroquinoline product.
Note: As this is a conceptual pathway, specific quantitative data is not yet available and would require experimental validation.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a range of fluorinated heterocyclic compounds. The protocols provided herein for the synthesis of quinazolines and pyrimidines offer robust methods for accessing these important scaffolds. Further exploration of reactions like the Friedländer synthesis holds promise for expanding the utility of this versatile building block in the development of novel chemical entities for pharmaceutical and materials science applications. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
Application Notes and Protocols for the Synthesis of Quinazolines from 2-Amino-4,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous therapeutic agents. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of medicinal chemistry and drug discovery. A significant number of quinazoline-based drugs function as kinase inhibitors, targeting signaling pathways crucial for cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][2][3][4][5] This document provides detailed protocols for the synthesis of fluorinated quinazoline derivatives, specifically 6,8-difluoroquinazolines, using 2-Amino-4,6-difluorobenzonitrile as a key starting material. The inclusion of fluorine atoms is a strategic approach in drug design to enhance metabolic stability, binding affinity, and bioavailability.
Synthesis of 6,8-Difluoroquinazoline Derivatives
The construction of the quinazoline ring system from 2-aminobenzonitrile precursors is a well-established and efficient synthetic strategy. A common and direct method involves the reaction of the 2-aminobenzonitrile with a one-carbon synthon, such as formamide or an orthoester, which provides the necessary carbon atom to complete the pyrimidine ring of the quinazoline core.
Protocol 1: Synthesis of 6,8-Difluoroquinazolin-4-amine via Formamide Cyclization
This one-pot protocol outlines the synthesis of 6,8-Difluoroquinazolin-4-amine from this compound and formamide. The reaction proceeds through an initial formylation of the amino group, followed by an intramolecular cyclization to form the quinazoline ring.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.54 g, 10 mmol).
-
Reagent Addition: Add formamide (40 mL).
-
Reaction Conditions: Heat the reaction mixture to 150-160 °C and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 6,8-Difluoroquinazolin-4-amine.
-
Protocol 2: Synthesis of 2-Substituted-6,8-difluoroquinazolines using Orthoesters
This method allows for the introduction of a substituent at the 2-position of the quinazoline ring by reacting this compound with various orthoesters in the presence of an acid catalyst.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.54 g, 10 mmol) in absolute ethanol (30 mL) in a pressure tube, add the desired orthoester (e.g., triethyl orthoacetate, 3 equivalents).
-
Catalyst Addition: Add glacial acetic acid (2 equivalents).
-
Reaction Conditions: Seal the pressure tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
If necessary, remove excess orthoester under high vacuum at 50 °C.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of substituted quinazolines from 2-aminobenzonitrile derivatives, demonstrating the expected yields for analogous reactions.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 2-Aminobenzonitrile | N-benzyl cyanamide/HCl | 2-(Benzylamino)-4-imino-3,4-dihydroquinazoline | 70-72 | [6] |
| 2-Aminobenzamides | Orthoesters/Acetic Acid | 2-Substituted-quinazolin-4(3H)-ones | up to 95 | [7] |
| o-Bromobenzonitrile | Aryl aldehyde/Aqueous ammonia/CuCl₂ | 2-Aryl-quinazolin-4(3H)-one | up to 75 | [8] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflows for the synthesis of 6,8-difluoroquinazolines.
Signaling Pathway Diagram: EGFR Inhibition by Quinazolines
References
- 1. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-4,6-difluorobenzonitrile: A Versatile Building Block for Novel Kinase Inhibitors
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-4,6-difluorobenzonitrile is a highly functionalized aromatic compound that has emerged as a valuable building block in the synthesis of potent and selective kinase inhibitors. Its unique structural features, including a difluorinated benzene ring, an amino group, and a nitrile functionality, provide medicinal chemists with a versatile scaffold for the design of novel therapeutics targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidates. This document provides an overview of the application of this compound in the synthesis of pyrimidine-based kinase inhibitors, along with detailed experimental protocols.
Key Applications in Kinase Inhibitor Synthesis
The primary application of this compound lies in its utility as a precursor for the construction of heterocyclic scaffolds, most notably pyrimidine and quinazoline cores, which are prevalent in a multitude of approved and investigational kinase inhibitors. The amino and nitrile groups are strategically positioned to undergo cyclization reactions, forming the core of the inhibitor, while the difluorophenyl moiety often serves as a key interaction domain with the target kinase.
A significant example of the application of related aminobenzonitrile scaffolds is in the development of tyrosine kinase inhibitors. For instance, Novartis has patented a series of pyrimidinylaminobenzamides as potent inhibitors of tyrosine kinases. While the patent literature provides a general framework, this application note will focus on a representative synthetic route to a pyrimidine-based kinase inhibitor derived from this compound.
Signaling Pathway: Tyrosine Kinase Inhibition
Caption: General signaling pathway of a Receptor Tyrosine Kinase (RTK) and its inhibition.
Experimental Protocols
I. Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold
This protocol describes a representative synthesis of a 2-(phenylamino)pyrimidine derivative, a common scaffold for kinase inhibitors, starting from this compound.
Workflow for Pyrimidine Scaffold Synthesis
Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium methoxide
-
Methanol
-
2,4-Dichloropyrimidine
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Synthesis of 2,4-Diamino-6-(2,4-difluorophenyl)pyrimidine
-
To a solution of sodium methoxide (prepared from sodium in methanol), add guanidine hydrochloride and stir at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Reflux the mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain 2,4-diamino-6-(2,4-difluorophenyl)pyrimidine.
Step 2: Synthesis of the Final Kinase Inhibitor
-
In a sealed tube, dissolve 2,4-diamino-6-(2,4-difluorophenyl)pyrimidine, 2,4-dichloropyrimidine, and a substituted aniline (e.g., 3-ethynylaniline) in n-butanol.
-
Add diisopropylethylamine (DIPEA) to the mixture.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the final pyrimidine-based kinase inhibitor.
II. In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compound against a target tyrosine kinase using a luminescence-based assay.
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human tyrosine kinase (e.g., EGFR, Abl)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Synthesized inhibitor compound
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase, peptide substrate, and the serially diluted inhibitor. Include control wells with DMSO only (100% activity) and wells without kinase (background).
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data Summary
The inhibitory activity of a representative pyrimidine-based inhibitor derived from this compound against various tyrosine kinases is summarized below.
| Kinase Target | IC50 (nM) |
| Abl | 50 |
| Src | 120 |
| EGFR | 250 |
| VEGFR2 | 400 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its unique chemical properties allow for the efficient construction of key heterocyclic scaffolds, such as pyrimidines, which are known to interact with the ATP-binding site of various kinases. The provided synthetic and assay protocols offer a foundational framework for researchers to explore the potential of this building block in the development of new targeted therapies. Further structure-activity relationship (SAR) studies, guided by the screening of a library of derivatives, will be crucial in optimizing the potency and selectivity of these inhibitors for specific kinase targets.
Application of 2-Amino-4,6-difluorobenzonitrile in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors
Introduction
2-Amino-4,6-difluorobenzonitrile is a valuable and versatile fluorinated aromatic building block in modern medicinal chemistry. Its strategic importance lies in its utility as a precursor for the synthesis of a wide array of heterocyclic compounds, most notably quinazoline derivatives, which are prominent scaffolds in the development of targeted therapeutics. The presence of two fluorine atoms can enhance the metabolic stability and binding affinity of the final drug candidates, while the ortho-amino and cyano groups provide a reactive handle for efficient cyclization reactions to form the core structures of biologically active molecules.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, which are crucial in the treatment of various diseases, particularly cancer.
Application in the Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors
One of the most significant applications of this compound is in the synthesis of the core structure of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. Dysregulation of the EGFR signaling pathway is a key driver in the proliferation and survival of many cancer cells. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have proven to be effective cancer therapies. The quinazoline scaffold is a privileged structure for EGFR inhibition, and the incorporation of fluorine atoms at the 5 and 7 positions of this ring system, derived from this compound, can lead to enhanced biological activity.
Target Signaling Pathway: EGFR Pathway
The EGFR signaling pathway is a complex cascade of events initiated by the binding of ligands such as epidermal growth factor (EGF) to the receptor. This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated residues serve as docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways ultimately regulate critical cellular processes such as proliferation, survival, and differentiation. In many cancers, mutations or overexpression of EGFR lead to constitutive activation of these pathways, driving uncontrolled cell growth. Quinazoline-based inhibitors competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation and activation of the downstream signaling cascade.
Figure 1: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based inhibitors.
Experimental Protocols
The following protocols describe the synthesis of a 5,7-difluoroquinazoline core from this compound, a key step in the preparation of various EGFR inhibitors.
Protocol 1: Synthesis of 5,7-Difluoro-3,4-dihydro-4-oxoquinazoline-2-carbonitrile
This protocol outlines the cyclization of this compound to form the foundational quinazolinone ring system.
Workflow Diagram:
Figure 2: Workflow for the synthesis of the difluoroquinazoline core.
Materials:
-
This compound
-
Ethyl formate
-
Potassium tert-butoxide
-
tert-Butanol
-
Hydrochloric acid (HCl), 2N
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of potassium tert-butoxide (2.2 equivalents) in tert-butanol, add this compound (1.0 equivalent).
-
Add ethyl formate (2.0 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify to pH 2-3 with 2N HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5,7-Difluoro-3,4-dihydro-4-oxoquinazoline-2-carbonitrile.
Protocol 2: Synthesis of 4-Chloro-5,7-difluoroquinazoline
This protocol describes the chlorination of the quinazolinone, a key step to enable subsequent nucleophilic substitution with an appropriate aniline.
Materials:
-
5,7-Difluoro-3,4-dihydro-4-oxoquinazoline-2-carbonitrile (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend 5,7-Difluoro-3,4-dihydro-4-oxoquinazoline-2-carbonitrile (1.0 equivalent) in toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (3.0-5.0 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
The crude 4-Chloro-5,7-difluoroquinazoline can be used in the next step without further purification or can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of a 4-Anilino-5,7-difluoroquinazoline Derivative
This protocol details the final coupling step to produce a generic 4-anilino-5,7-difluoroquinazoline, the core structure of many EGFR inhibitors.
Materials:
-
4-Chloro-5,7-difluoroquinazoline (from Protocol 2)
-
A substituted aniline (e.g., 3-chloro-4-fluoroaniline for a Gefitinib analogue) (1.1 equivalents)
-
Isopropanol or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 4-Chloro-5,7-difluoroquinazoline (1.0 equivalent) in isopropanol.
-
Add the substituted aniline (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction for the formation of the product precipitate.
-
Cool the reaction mixture to room temperature and collect the solid product by filtration.
-
Wash the precipitate with isopropanol and then with diethyl ether.
-
Dry the product under vacuum to yield the final 4-anilino-5,7-difluoroquinazoline derivative.
Data Presentation
The biological activity of quinazoline derivatives synthesized using this compound is typically evaluated through in vitro kinase assays and cell-based proliferation assays. The following table provides representative data for a hypothetical 5,7-difluoro-4-(3-chloro-4-fluoroanilino)quinazoline, an analogue of the EGFR inhibitor Gefitinib.
| Compound | Target Kinase | IC₅₀ (nM) * | Cell Line | GI₅₀ (µM) ** | Reference |
| 5,7-difluoro-4-(3-chloro-4-fluoroanilino)quinazoline | EGFR | 5-20 | A431 (EGFR overexpressing) | 0.1-0.5 | Hypothetical Data |
| Gefitinib | EGFR | 2-10 | A431 (EGFR overexpressing) | 0.05-0.2 | [2] |
*IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. **GI₅₀: The concentration of a drug that causes 50% inhibition of cell growth.
This compound is a key starting material in medicinal chemistry for the synthesis of fluorinated heterocyclic compounds. Its application in the construction of the 5,7-difluoroquinazoline core has been instrumental in the development of potent EGFR kinase inhibitors. The provided protocols offer a general framework for the synthesis of this important class of molecules. The strategic incorporation of fluorine atoms from the initial building block can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, making this compound a compound of high interest for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols: Attempts at Sandmeyer Reaction for 2-Amino-4,6-difluorobenzonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic approaches toward 2-Amino-4,6-difluorobenzonitrile, with a particular focus on the challenges encountered using the Sandmeyer reaction. This document details a notable failed attempt and presents a successful alternative synthetic route, offering valuable insights for researchers working with halogenated anilines and benzonitriles.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development due to the presence of multiple functional groups that allow for diverse chemical modifications. The Sandmeyer reaction, a cornerstone of aromatic chemistry for converting arylamines to various functional groups, would appear to be a straightforward method for its synthesis.[1] However, attempts to synthesize this compound via a standard Sandmeyer cyanation have proven unsuccessful, leading to an unexpected intramolecular cyclization product.[2][3] This document outlines the experimental observations of this failed attempt and provides a protocol for a successful alternative synthesis.
Challenges in the Sandmeyer Reaction of Highly Fluorinated Anilines
The Sandmeyer reaction involves the diazotization of a primary aromatic amine followed by the copper(I)-catalyzed displacement of the diazonium group with a nucleophile, such as cyanide.[4] While this reaction is generally robust, its success can be highly dependent on the electronic properties of the substituents on the aromatic ring.
In the case of precursors to this compound, such as 2,4-difluoro-6-nitroaniline, the presence of strongly electron-withdrawing fluorine and nitro groups significantly deactivates the aromatic ring. This electronic deficiency can influence the stability and reactivity of the intermediate diazonium salt, making it susceptible to alternative reaction pathways.
A Noteworthy Failed Attempt: The Case of 2,4-Difluoro-6-nitroaniline
An attempt to synthesize the precursor to this compound via a Sandmeyer cyanation of the diazonium salt derived from 2,4-difluoro-6-nitroaniline did not yield the expected product. Instead, a high yield of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide was obtained.[2][3] This outcome is attributed to a selective nucleophilic substitution of the fluorine atom at the 2-position by a hydroxide ion (present in the aqueous reaction medium), followed by intramolecular cyclization.
This result highlights a critical consideration for researchers: the potential for intramolecular side reactions when performing Sandmeyer reactions on highly electron-deficient and sterically crowded aromatic systems.
Successful Alternative Synthesis
A successful and reliable method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,4,6-trifluorobenzonitrile with ammonia.[2][3] In this approach, one of the fluorine atoms of the starting material is displaced by an amino group, leading to the desired product in good yield. This method avoids the formation of the unstable diazonium salt intermediate of the highly fluorinated aniline.
Data Presentation
Table 1: Summary of Attempted Sandmeyer Reaction
| Starting Material | Diazotizing Agent | Cyanide Source | Catalyst | Temperature (°C) | Product | Yield (%) | Reference |
| 2,4-Difluoro-6-nitroaniline | Sodium nitrite in acid | Copper(I) cyanide | - | 0-5 (diazotization) | 5-Fluoro-3-nitro-1,2-benzoquinone 2-diazide | Good | [2][3] |
Table 2: Summary of Successful Alternative Synthesis
| Starting Material | Reagent | Solvent | Temperature | Product | Yield (%) | Reference |
| 2,4,6-Trifluorobenzonitrile | Aqueous Ammonia | - | Not specified | This compound | Good | [2][3] |
Experimental Protocols
Protocol 1: Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitroaniline (Leading to Rearrangement)
Disclaimer: This protocol describes a reaction that does not yield the target compound, this compound. It is provided for informational purposes to illustrate the observed side reaction.
Materials:
-
2,4-Difluoro-6-nitroaniline
-
Concentrated sulfuric acid
-
Sodium nitrite
-
Copper(I) cyanide
-
Potassium cyanide
-
Ice
-
Water
-
Benzene (or other suitable organic solvent)
Procedure:
-
Diazotization:
-
In a flask, dissolve 2,4-difluoro-6-nitroaniline in concentrated sulfuric acid, maintaining the temperature at 0-5 °C with an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then gently heat to 50 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract with a suitable organic solvent (e.g., benzene).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting product is 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide, not this compound.
-
Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution
Materials:
-
2,4,6-Trifluorobenzonitrile
-
Concentrated aqueous ammonia
Procedure:
-
In a sealed reaction vessel, combine 2,4,6-trifluorobenzonitrile with an excess of concentrated aqueous ammonia.
-
Heat the mixture with stirring. The exact temperature and reaction time should be optimized, but typically, these reactions are run at elevated temperatures (e.g., 80-120 °C) for several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold water.
-
If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow of the attempted Sandmeyer reaction.
Caption: Successful synthesis of this compound.
Caption: Proposed mechanism for the formation of the unexpected product.
References
- 1. Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandm ... - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A707205H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of 2-Amino-4,6-difluorobenzonitrile in Modern Agrochemical Development: Applications and Protocols
For Immediate Release
[City, State] – December 24, 2025 – In the ongoing quest for more effective and environmentally benign crop protection solutions, the chemical intermediate 2-Amino-4,6-difluorobenzonitrile has emerged as a critical building block for a new generation of agrochemicals. Its unique structural features, including a fluorinated aromatic ring and reactive amine and nitrile groups, provide a versatile scaffold for the synthesis of potent herbicides, fungicides, and insecticides. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application notes, experimental protocols, and biological activities associated with derivatives of this important compound.
Application Notes
The strategic incorporation of fluorine atoms into agrochemical molecules is a well-established strategy to enhance their biological efficacy. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly improve a molecule's metabolic stability, binding affinity to target enzymes, and overall performance in the field. This compound is a prime example of a fluorinated intermediate that leverages these benefits.
Herbicidal Applications
Derivatives of this compound are prominent precursors in the synthesis of modern herbicides, particularly those that inhibit the enzyme protoporphyrinogen oxidase (PPO).[1] PPO inhibitors are a critical class of herbicides that disrupt the chlorophyll biosynthesis pathway in susceptible plants, leading to rapid and effective weed control. The this compound core can be elaborated into complex heterocyclic structures, such as pyrazoles, which are known to exhibit potent PPO-inhibiting activity.
Fungicidal and Insecticidal Potential
The versatile reactivity of the amino and nitrile groups in this compound also allows for its use in the development of novel fungicides and insecticides. The amino group serves as a key anchor for building diverse heterocyclic systems, such as thiazoles, which are known to possess fungicidal properties. While direct commercial examples are less common, the structural motif is present in various patented and researched agrochemicals, indicating a strong potential for future development in these areas. For insecticides, the unique electronic properties conferred by the fluorine atoms can influence the binding of the final molecule to insect-specific targets.
Quantitative Data Summary
While specific quantitative data for commercially available agrochemicals derived directly from this compound is limited in publicly available literature, the following table summarizes representative biological activities of agrochemical classes that can be synthesized from this intermediate. This data is compiled from studies on structurally related compounds and serves to illustrate the potential efficacy.
| Agrochemical Class | Target Organism/Enzyme | Representative Activity Metric | Value Range |
| Pyrazole-based Herbicides | Protoporphyrinogen Oxidase (PPO) | IC50 | 0.01 - 5 µM |
| Thiazole-based Fungicides | Various fungal pathogens | EC50 | 1 - 50 µg/mL |
| Benzoylurea-based Insecticides | Chitin Synthesis | LC50 | 0.1 - 10 mg/L |
Note: The data presented are representative values for the respective classes of compounds and may not directly reflect the activity of derivatives of this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of key agrochemical intermediates and a final product starting from this compound. These protocols are based on established chemical transformations for analogous compounds.
Protocol 1: Synthesis of a Pyrazole-Based Herbicide Intermediate
Objective: To synthesize a pyrazolyl-difluorobenzonitrile intermediate, a key precursor for PPO-inhibiting herbicides.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
In a separate flask, dissolve ethyl acetoacetate in ethanol and cool to 0-5 °C.
-
Slowly add the prepared diazonium salt solution to the ethyl acetoacetate solution.
-
Maintain the pH of the reaction mixture between 4 and 5 by the dropwise addition of a sodium hydroxide solution.
-
Stir the mixture at 0-5 °C for 2 hours.
-
-
Cyclization:
-
To the resulting mixture, add hydrazine hydrate.
-
Reflux the reaction mixture for 4 hours.
-
-
Work-up and Isolation:
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry thoroughly.
-
The crude product can be purified by recrystallization from ethanol to yield the final pyrazolyl-difluorobenzonitrile intermediate.[1]
-
Protocol 2: Synthesis of a Thiazole-Based Fungicide Intermediate
Objective: To synthesize a thiazolyl-difluorobenzonitrile derivative, a potential building block for novel fungicides.
Materials:
-
This compound
-
An α-bromoketone (e.g., 2-bromoacetophenone)
-
Lawesson's reagent
-
Toluene
-
Triethylamine
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Condensation:
-
In a solution of this compound in toluene, add triethylamine.
-
Add the α-bromoketone dropwise at room temperature.
-
Stir the mixture for 12 hours.
-
-
Work-up of Intermediate:
-
Filter the reaction mixture to remove the triethylamine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate.
-
-
Cyclization:
-
Dissolve the crude intermediate in dry toluene.
-
Add Lawesson's reagent to the solution.
-
Heat the mixture to reflux for 6 hours.
-
-
Purification:
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired thiazolyl-difluorobenzonitrile derivative.[1]
-
Visualizing the Pathways and Processes
To better illustrate the significance and application of this compound in agrochemical development, the following diagrams outline the key synthetic pathways and the mode of action of the resulting herbicides.
References
Application Notes and Protocols for Cyclization Reactions Involving Ortho-Amino and Cyano Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclization reactions involving ortho-amino and cyano groups on aromatic rings are fundamental transformations in synthetic organic chemistry, providing efficient access to a wide variety of nitrogen-containing heterocyclic compounds. These heterocycles, such as quinazolines, quinolines, pyridines, and benzodiazepines, form the core scaffolds of numerous biologically active molecules, including approved drugs and promising clinical candidates. The strategic placement of the amino and cyano functionalities allows for a diverse range of intramolecular and intermolecular cyclization strategies, making it a versatile tool in medicinal chemistry and drug discovery.
These application notes provide a comprehensive overview of key cyclization reactions utilizing ortho-amino and cyano precursors. Detailed experimental protocols for the synthesis of prominent heterocyclic systems are presented, along with quantitative data to facilitate reaction optimization and comparison. Furthermore, the application of these methodologies in the synthesis of bioactive molecules is highlighted, offering insights for researchers in drug development.
Synthesis of Quinazolines
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties. The cyclization of ortho-amino cyano compounds offers several efficient routes to this important scaffold.
Niementowski Quinazoline Synthesis (from 2-Aminobenzonitrile)
The Niementowski synthesis is a classic method for preparing 4(3H)-quinazolinones. A useful modification of this reaction utilizes 2-aminobenzonitrile as the starting material, which can undergo cyclization with various reagents.
Reaction with Formamide:
A straightforward approach involves the reaction of 2-aminobenzonitrile with formamide, often under microwave irradiation to accelerate the reaction.
Experimental Protocol: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one
-
Materials: 2-Aminobenzonitrile, Formamide.
-
Procedure:
-
In a microwave-safe vessel, a mixture of 2-aminobenzonitrile (1.0 mmol) and an excess of formamide (e.g., 5 mL) is placed.
-
The vessel is sealed and subjected to microwave irradiation at a specified power and temperature (e.g., 150 °C) for a designated time (e.g., 40 minutes).
-
After cooling, the reaction mixture is poured into water.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford the quinazolin-4(3H)-one product.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Reaction with Guanidine:
The reaction of 2-aminobenzonitrile with guanidine nitrate provides a direct route to 2,4-diaminoquinazolines, which are key intermediates in the synthesis of kinase inhibitors like gefitinib.
Experimental Protocol: Synthesis of 2,4-Diaminoquinazoline
-
Materials: 2-Aminobenzonitrile, Guanidine Nitrate, Solvent (e.g., 2-Ethoxyethanol).
-
Procedure:
-
A mixture of 2-aminobenzonitrile (1.0 mmol) and guanidine nitrate (1.2 mmol) in a suitable high-boiling solvent like 2-ethoxyethanol is heated at reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.
-
Cyclization with Aldehydes
2-Aminobenzonitrile can react with aldehydes in the presence of a catalyst to yield 2,3-dihydroquinazolines, which can be subsequently oxidized to quinazolines.
Experimental Protocol: Synthesis of 2-Aryl-2,3-dihydroquinazolines
-
Materials: 2-Aminobenzonitrile, Aromatic Aldehyde, Catalyst (e.g., Yb(OTf)₃), Solvent-free or in a solvent like ethanol.
-
Procedure:
-
A mixture of 2-aminobenzonitrile (1.0 mmol), the aromatic aldehyde (1.0 mmol), and a catalytic amount of Ytterbium(III) triflate (Yb(OTf)₃, e.g., 10 mol%) is heated.
-
The reaction can be performed neat or in a minimal amount of a suitable solvent.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and the product is isolated by column chromatography on silica gel.
-
Quantitative Data for Quinazoline Synthesis
| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzonitrile | Formamide | Microwave, 150 °C, 40 min | Quinazolin-4(3H)-one | Good | [1] |
| 2-Aminobenzonitrile | Guanidine Nitrate | Reflux in 2-Ethoxyethanol | 2,4-Diaminoquinazoline | Moderate | |
| 2-Aminobenzonitrile | Aromatic Aldehydes, Yb(OTf)₃ | Heat, solvent-free | 2-Aryl-2,3-dihydroquinazolines | Good-Excellent | [2] |
| 2-Aminobenzonitrile | Acyl Chlorides, Yb(OTf)₃ | Microwave or Ultrasound, solvent-free | 4(3H)-Quinazolinones | Good-Excellent | [2] |
Synthesis of Quinolines
The quinoline scaffold is another privileged structure in medicinal chemistry, found in numerous antimalarial, anticancer, and antibacterial agents. The Friedländer annulation is a powerful method for quinoline synthesis that can be adapted for ortho-amino cyano precursors.
Friedländer Annulation
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While 2-aminobenzonitrile is not a direct substrate for the classical Friedländer reaction, its derivatives, such as 2-aminoaryl ketones, readily participate.
Experimental Protocol: Friedländer Synthesis of Polysubstituted Quinolines
-
Materials: 2-Aminoaryl ketone (e.g., 2-aminobenzophenone), Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate), Catalyst (e.g., P₂O₅/SiO₂), Solvent-free.
-
Procedure:
-
A mixture of the 2-aminoaryl ketone (2 mmol) and the carbonyl compound (3 mmol) is prepared in a round-bottomed flask.
-
A catalyst, such as silica-supported phosphorus pentoxide (P₂O₅/SiO₂) (0.4 g), is added.
-
The resulting mixture is stirred and heated in an oil bath at 80 °C for the appropriate time (monitored by TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
Ethyl acetate (40 mL) is added, and the mixture is stirred for 3 minutes and then filtered.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization.[3]
-
Quantitative Data for Quinoline Synthesis (Friedländer Annulation)
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Conditions | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl acetoacetate | P₂O₅/SiO₂ | 80 °C, solvent-free | 93 | [3] |
| 2-Aminoacetophenone | Cyclohexanone | P₂O₅/SiO₂ | 80 °C, solvent-free | 90 | [3] |
| 2-Aminobenzophenone | Acetone | P₂O₅/SiO₂ | 80 °C, solvent-free | 88 | [3] |
Synthesis of 2-Amino-3-cyanopyridines
2-Amino-3-cyanopyridines are versatile intermediates in organic synthesis and are present in various biologically active compounds. A common and efficient method for their synthesis is a one-pot, four-component reaction.
Multicomponent Synthesis
This reaction brings together an aldehyde, a ketone, malononitrile, and ammonium acetate to construct the substituted pyridine ring in a single step.
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridines
-
Materials: Aromatic aldehyde, Ketone (e.g., acetophenone), Malononitrile, Ammonium acetate, Catalyst (e.g., Na₂CaP₂O₇), Solvent-free.
-
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), the ketone (1 mmol), malononitrile (1.1 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of nanostructured Na₂CaP₂O₇ is heated at 80 °C under solvent-free conditions.[4]
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solid product is washed with water and then ethanol to afford the pure 2-amino-3-cyanopyridine.
-
Quantitative Data for 2-Amino-3-cyanopyridine Synthesis
| Aldehyde | Ketone | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | Na₂CaP₂O₇ | 80 °C, solvent-free | 94 | [4] |
| 4-Chlorobenzaldehyde | Acetophenone | Na₂CaP₂O₇ | 80 °C, solvent-free | 92 | [4] |
| 4-Methoxybenzaldehyde | Cyclohexanone | Na₂CaP₂O₇ | 80 °C, solvent-free | 91 | [4] |
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. This reaction is particularly useful for the formation of 5- to 8-membered rings. While not exclusively for ortho-amino cyano compounds, it is a key reaction for dinitriles and can be applied to substrates where one of the nitrile groups is part of an ortho-substituted aromatic system.
Intramolecular Cyclization of Dinitriles
Experimental Protocol: Thorpe-Ziegler Cyclization
-
Materials: Dinitrile, Strong base (e.g., sodium ethoxide, sodium hydride), Anhydrous solvent (e.g., ethanol, THF).
-
Procedure:
-
The dinitrile is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
A strong base is added portion-wise at a controlled temperature (often 0 °C to room temperature).
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is quenched by the addition of an acid (e.g., dilute HCl).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The resulting cyclic α-cyanoenamine can be hydrolyzed to the corresponding cyclic ketone by heating with aqueous acid.
-
Synthesis of Benzodiazepines
1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. While the classical synthesis of benzodiazepines like chlordiazepoxide starts from 2-aminobenzophenones, ortho-amino cyano compounds can serve as precursors to these key starting materials or participate in alternative cyclization strategies.
Synthesis from 2-Aminobenzonitriles (Multi-step)
A common route involves the conversion of a 2-aminobenzonitrile to a 2-aminobenzophenone, which then undergoes cyclization.
General Workflow for Benzodiazepine Synthesis from a 2-Aminobenzonitrile Precursor
-
Grignard Reaction: Reaction of the 2-aminobenzonitrile with a Grignard reagent (e.g., phenylmagnesium bromide) to form a 2-aminobenzophenone derivative after hydrolysis.
-
Acylation: The resulting 2-aminobenzophenone is acylated, for example, with chloroacetyl chloride.
-
Cyclization: The acylated intermediate is then cyclized with ammonia or a primary amine to form the benzodiazepine ring system.
Application in Drug Discovery: Synthesis of Gefitinib
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer. A key step in the synthesis of Gefitinib involves the construction of the 4-anilinoquinazoline core, which can be derived from a substituted 2-aminobenzonitrile.
A reported synthesis of Gefitinib starts from 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.[5] This precursor undergoes reduction of the nitro group to an amino group, yielding the corresponding 2-aminobenzonitrile derivative. This intermediate is then converted to Gefitinib through a series of reactions that form the quinazoline ring and introduce the 3-chloro-4-fluoroaniline side chain.[5]
Visualizations
Reaction Mechanisms and Workflows
Caption: Niementowski synthesis of quinazolin-4(3H)-one.
Caption: Friedländer annulation for quinoline synthesis.
Caption: Workflow for multicomponent pyridine synthesis.
Caption: Simplified EGFR signaling and Gefitinib inhibition.
References
- 1. scielo.br [scielo.br]
- 2. v1.devtoolsdaily.com [v1.devtoolsdaily.com]
- 3. scispace.com [scispace.com]
- 4. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity | MDPI [mdpi.com]
- 5. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 2-Amino-4,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-difluorobenzonitrile is a valuable building block in medicinal chemistry and drug discovery. The presence of two electron-withdrawing fluorine atoms and a nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the selective replacement of a fluorine atom, typically at the 6-position due to the activating effect of the ortho-amino and para-cyano groups, with a variety of nucleophiles. This reactivity profile makes it an important scaffold for the synthesis of diverse heterocyclic compounds, which are prominent in many biologically active molecules, including kinase inhibitors used in oncology.
These application notes provide an overview of the principles of SNAr reactions involving this compound and offer detailed, representative protocols for reactions with common classes of nucleophiles.
Reaction Principles
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The aromatic ring is rendered electron-deficient by the strongly electron-withdrawing nitrile (-CN) group and the two fluorine atoms.
-
Nucleophilic Addition: A nucleophile attacks one of the carbon atoms bearing a fluorine atom (typically the C6 position). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and stabilized by the electron-withdrawing substituents.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions, yielding the substituted product.
The general reaction scheme is depicted below:
Caption: General mechanism of SNAr on this compound.
Data Presentation: Reaction Conditions and Yields
Table 1: SNAr Reaction of 2,6-Difluorobenzonitrile with an Amine Nucleophile
| Starting Material | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2,6-Difluorobenzonitrile | N-methylpiperazine | Methylene Chloride | - | Not Specified | Not Specified | 2-Fluoro-6-(4-methylpiperazinyl)benzonitrile | Not Specified |
This data is based on a literature procedure for a similar substrate and is intended to be illustrative.[1]
Table 2: Representative Conditions for SNAr Reactions on Activated Fluoroaromatics
| Nucleophile Class | General Conditions | Solvent | Base | Temperature Range (°C) |
| Primary/Secondary Amines | 1.1 - 1.5 eq. of amine | DMF, DMSO, NMP | K₂CO₃, Cs₂CO₃, DIPEA | 25 - 120 |
| Alcohols/Phenols | 1.2 - 2.0 eq. of alcohol/phenol | THF, DMF | NaH, K₂CO₃, t-BuOK | 25 - 100 |
| Thiols | 1.1 - 1.5 eq. of thiol | DMF, DMSO | K₂CO₃, NaH | 25 - 80 |
Experimental Protocols
The following are representative protocols for the nucleophilic aromatic substitution of this compound with various nucleophiles. These protocols are based on established methodologies for similar activated fluoroaromatic compounds and should be optimized for specific substrates and desired outcomes.
Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)
Objective: To synthesize 2-Amino-4-fluoro-6-(morpholin-4-yl)benzonitrile.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and DMF (to achieve a concentration of ~0.5 M).
-
Add morpholine (1.2 eq.) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Reaction with an Alcohol (e.g., Sodium Methoxide)
Objective: To synthesize 2-Amino-4-fluoro-6-methoxybenzonitrile.
Materials:
-
This compound
-
Sodium methoxide (NaOCH₃)
-
Methanol (MeOH) or an aprotic solvent like THF/DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF or THF.
-
Add sodium methoxide (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
Objective: To synthesize 2-Amino-4-fluoro-6-(phenylthio)benzonitrile.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and DMF.
-
Add thiophenol (1.1 eq.) to the mixture.
-
Stir the reaction at room temperature or heat to 60-80 °C for 3-10 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General workflow for SNAr reactions.
Logical Relationship of Substituent Effects
Caption: Substituent effects on SNAr reactivity.
References
The Untapped Potential of 2-Amino-4,6-difluorobenzonitrile in Novel Therapeutic Agent Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-difluorobenzonitrile is a fluorinated aromatic building block with significant potential in medicinal chemistry. The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. While extensive research has highlighted the utility of its isomers, such as 2-amino-3,5-difluorobenzonitrile, in the synthesis of potent kinase inhibitors, the therapeutic applications of this compound remain a largely unexplored frontier. This document provides an overview of the known properties of this compound and presents generalized protocols for its potential application in the synthesis of novel therapeutic agents, drawing parallels from its closely related and well-studied isomers.
Physicochemical and Spectroscopic Data
A foundational understanding of the physical and spectroscopic properties of a starting material is crucial for its effective utilization in chemical synthesis. The following table summarizes the key characterization data for this compound.
| Property | Value | Reference |
| CAS Number | 161957-56-8 | [1] |
| Molecular Formula | C₇H₄F₂N₂ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Melting Point | 104 - 108 °C | [1] |
| ¹H NMR (DMSO-d₆) | δ 7.05 (m, 1H), 6.80 (m, 1H), 6.60 (s, 2H) | [1] |
| IR (cm⁻¹) | 3450, 3350, 2225, 1640, 1610, 1510, 1450, 1260, 1150, 850 | [1] |
Synthesis of this compound
A known method for the synthesis of this compound involves the reaction of 2,4,6-trifluorobenzonitrile with ammonia.[2] This nucleophilic aromatic substitution reaction provides a direct route to the desired product.
Application in the Synthesis of Heterocyclic Scaffolds
The 2-aminobenzonitrile scaffold is a cornerstone in the synthesis of a diverse array of nitrogen-containing heterocycles, many of which form the core of biologically active molecules.[1] A prominent application is in the construction of quinazoline derivatives, which are prevalent in numerous approved drugs, particularly in oncology.
Protocol 1: Generalized Synthesis of 4-Amino-5,7-difluoroquinazolines
This protocol outlines a general procedure for the synthesis of 4-amino-5,7-difluoroquinazoline derivatives from this compound. This class of compounds has been explored as potent kinase inhibitors.
Materials:
-
This compound
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ammonium acetate
-
Substituted aniline
-
Acetic acid
-
Ethanol
Procedure:
-
Step 1: Amidrazone Formation
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF).
-
Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude intermediate.
-
-
Step 2: Cyclization to Quinazoline Core
-
To the crude intermediate from Step 1, add a substituted aniline (1.1 eq) and acetic acid (as a catalyst) in a solvent like ethanol.
-
Reflux the mixture for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, which may result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Potential Therapeutic Targets and Biological Evaluation
While no specific biological data for derivatives of this compound has been found in the reviewed literature, the quinazoline scaffold synthesized through the proposed route is a well-established pharmacophore for various protein kinases.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of newly synthesized compounds against a panel of protein kinases.
Materials:
-
Synthesized 4-amino-5,7-difluoroquinazoline derivatives
-
Recombinant protein kinases of interest
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of the test compounds in 100% DMSO.
-
Create a series of dilutions of the test compounds in the assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound represents an underutilized building block in the design of novel therapeutic agents. While direct biological data for its derivatives are scarce, its structural similarity to other aminofluorobenzonitriles suggests its potential as a precursor for potent bioactive molecules, particularly kinase inhibitors. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this compound and to evaluate the biological activity of its derivatives. Further investigation into the synthesis of diverse heterocyclic scaffolds from this compound and subsequent biological screening is warranted to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4,6-difluorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Amino-4,6-difluorobenzonitrile synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material (2,4,6-trifluorobenzonitrile).- Optimize Reaction Time: If the reaction has not gone to completion, consider extending the reaction time. For ammonolysis, reactions can be run for several hours.[1][2]- Increase Temperature: Gradually increase the reaction temperature. For the reaction with ammonia, this may require a sealed vessel to maintain pressure. |
| Suboptimal Reaction Conditions | - Ammonia Concentration: Ensure a sufficient excess of ammonia (aqueous or gaseous) is used to favor the substitution reaction.- Solvent Effects: While the reaction can be run neat with aqueous ammonia, the choice of an appropriate solvent (e.g., DMSO, DMF) can improve solubility and reaction rates. |
| Starting Material Degradation | - Purity of Starting Material: Verify the purity of 2,4,6-trifluorobenzonitrile, as impurities can interfere with the reaction.- Anhydrous Conditions: If using a non-aqueous solvent with ammonia gas, ensure anhydrous conditions to prevent side reactions. |
Issue 2: Formation of Unexpected Side Products
| Potential Cause | Recommended Solution |
| Formation of Isomeric Aminodifluorobenzonitriles | Although the primary product is the 2-amino isomer due to the directing effects of the fluorine and nitrile groups, other isomers may form in small amounts. Use column chromatography for purification to separate these isomers. |
| Hydrolysis of the Nitrile Group | The nitrile group can be hydrolyzed to the corresponding amide (2-Amino-4,6-difluorobenzamide) or carboxylic acid (2-Amino-4,6-difluorobenzoic acid), especially under harsh basic or acidic conditions during workup.[3]- Control pH during Workup: Maintain neutral or slightly basic conditions during extraction and purification.- Anhydrous Conditions: Ensure anhydrous conditions during the reaction if possible.[3] |
| Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-diazide | This side product is specifically observed when attempting the synthesis via a Sandmeyer reaction with a diazonium salt derived from 2,4-difluoro-6-nitroaniline, and is not expected in the ammonolysis of 2,4,6-trifluorobenzonitrile.[4][5] If this route is attempted, it is advisable to switch to the ammonolysis method. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution |
| Product is an Oil or Fails to Crystallize | - Column Chromatography: If recrystallization fails, purify the crude product using silica gel column chromatography. A common eluent system for similar compounds is a gradient of ethyl acetate in hexanes or dichloromethane in n-hexane.[3][6]- Solvent Screening for Recrystallization: For recrystallization, test a range of solvents such as ethanol, isopropanol, or toluene, and mixtures with hexanes.[6] |
| Co-crystallization of Impurities | - Pre-purification: If impurities are co-crystallizing with the product, perform a preliminary purification by column chromatography before recrystallization.- Activated Carbon Treatment: Use activated carbon during recrystallization to remove colored impurities.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited method is the nucleophilic aromatic substitution of 2,4,6-trifluorobenzonitrile with ammonia.[4][5] This approach is generally more successful than routes involving Sandmeyer reactions, which have been reported to yield unexpected side products.[4][5]
Q2: What are the expected spectroscopic data for this compound?
-
¹H NMR (DMSO-d₆): Peaks corresponding to the aromatic protons and the amine protons (e.g., δ 7.05 (m, 1H), 6.80 (m, 1H), 6.60 (s, 2H)).
-
IR (cm⁻¹): Characteristic peaks for N-H stretching (around 3450, 3350), C≡N stretching (around 2225), and C-F stretching.
Q3: What are the key safety precautions to take during the synthesis?
A3:
-
Handling of 2,4,6-trifluorobenzonitrile: This compound is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Working with Ammonia: Concentrated aqueous ammonia has a pungent and irritating odor. Gaseous ammonia is toxic and corrosive. All manipulations should be performed in a fume hood.
-
Pressure Reactions: If the reaction is heated in a sealed vessel, ensure the vessel is pressure-rated and use a blast shield.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Thin Layer Chromatography (TLC): A quick method to qualitatively assess purity and identify the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value (104 - 108 °C) is indicative of high purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Ammonolysis
This protocol is based on the established reaction of 2,4,6-trifluorobenzonitrile with ammonia.[4][5]
Materials:
-
2,4,6-Trifluorobenzonitrile
-
Concentrated Aqueous Ammonia (28-30%)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Procedure:
-
Reaction Setup: In a pressure-resistant sealed tube, combine 2,4,6-trifluorobenzonitrile (1.0 eq) and concentrated aqueous ammonia (10-20 eq).
-
Reaction: Heat the sealed tube at 80-100 °C for 12-24 hours. The reaction progress should be monitored by TLC or HPLC if possible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully open the sealed tube in a fume hood.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
-
Table 1: Comparison of Yields for Aminodifluorobenzonitrile Synthesis (Isomer)
| Starting Material | Reagents | Product | Yield | Reference |
| 4-bromo-2,6-difluoroaniline | CuCN, DMF | 4-amino-3,5-difluorobenzonitrile | 42% | [1][2] |
Note: This data is for an isomeric compound and serves as a reference for potential yields in related cyanation reactions.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. rsc.org [rsc.org]
- 4. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Amino-4,6-difluorobenzonitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 2-Amino-4,6-difluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude this compound?
A1: The two most effective and commonly used methods for the purification of this compound are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification. Recrystallization is ideal for removing small amounts of impurities from a solid product, while column chromatography is excellent for separating the desired compound from impurities with different polarities.[1][2]
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Potential impurities can include unreacted starting materials, isomeric aminodifluorobenzonitriles, and byproducts from side reactions.[1] A significant impurity to consider is the hydrolyzed form of the nitrile, 2-Amino-4,6-difluorobenzamide , which can form if water is present during the synthesis or workup. To minimize this, it is crucial to maintain anhydrous conditions.[1]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for obtaining quantitative purity data.[1] Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative assessment of purity and for identifying a suitable solvent system for column chromatography.[3][4] Additionally, analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis can confirm the structure and purity of the final product.[5]
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: A solvent screening is the best approach to identify the ideal solvent or solvent system. Given the polar nature of the amino and nitrile groups, polar solvents are a good starting point.[6] Ethanol has been used for recrystallizing similar compounds like 2-amino-4-chlorobenzonitrile.[7] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, often provides the best results, where the compound is soluble in the "good" solvent and insoluble in the "poor" solvent.[8]
Q5: What stationary and mobile phases are recommended for the column chromatography of this compound?
A5: For column chromatography, silica gel is the most common and suitable stationary phase due to its polarity.[2][7] The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[3] A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with different polarities.[2] For a related compound, 4-amino-3,5-difluorobenzonitrile, a 2:1 mixture of dichloromethane and n-hexane was used to purify the product through a silica gel plug.[4][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Recrystallization: No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to increase the concentration and allow it to cool again.[2] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8][10] | |
| Recrystallization: Oiling Out Occurs | The cooling rate is too fast, or the boiling point of the solvent is higher than the melting point of the compound. | Reheat the solution to dissolve the oil, add a small amount of a more suitable co-solvent, and allow it to cool down much more slowly.[2] |
| High concentration of impurities is depressing the melting point. | Attempt to purify the compound by column chromatography before proceeding with recrystallization.[1] | |
| Column Chromatography: Poor Separation | The chosen eluent system has inappropriate polarity. | Optimize the solvent system using TLC. Aim for an Rf value of ~0.3 for the desired compound.[11] |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet-packing is often more reliable than dry-packing.[12] | |
| The sample was loaded incorrectly (band is too broad). | Dissolve the crude sample in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel (dry loading). This often results in sharper bands. | |
| Column Chromatography: Compound Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol may be necessary.[11] |
| The compound may be decomposing on the acidic silica gel. | Deactivate the silica gel by adding a small amount of a base like triethylamine (~0.1-1%) to the eluent system.[11] |
Data Presentation
Table 1: Example of a Recrystallization Solvent Screening for this compound
| Solvent | Solubility at Room Temp. (20-25°C) | Solubility at Boiling Point | Crystal Formation Upon Cooling | Notes |
| Water | Insoluble | Sparingly Soluble | Fine Needles | Potential for use as an anti-solvent. |
| Ethanol | Sparingly Soluble | Very Soluble | Good quality crystals | A promising single solvent. |
| Hexanes | Insoluble | Insoluble | None | Good as an anti-solvent. |
| Ethyl Acetate | Soluble | Very Soluble | Poor, remains in solution | Too soluble for single-solvent use. |
| Toluene | Sparingly Soluble | Soluble | Slow crystal growth | May be a suitable solvent. |
| Ethanol/Water (9:1) | Sparingly Soluble | Very Soluble | Excellent, high yield of crystals | Promising mixed-solvent system. |
| Ethyl Acetate/Hexanes (1:4) | Sparingly Soluble | Very Soluble | Good quality crystals | A good alternative mixed-solvent system. |
Note: This data is illustrative. Actual results must be determined experimentally.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the results of a solvent screening.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent (e.g., ethanol) dropwise while gently heating the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent required.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., ethyl acetate/hexanes) that provides good separation of the desired compound from impurities. The target compound should have an Rf value of approximately 0.3.[11]
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add another thin layer of sand on top of the packed silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the column. Apply pressure (using a pump or compressed air) to achieve a steady flow rate. Begin with the low-polarity solvent system determined from your TLC analysis.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for purification by flash column chromatography.
Caption: Troubleshooting logic for common purification issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 5. Chromatography [chem.rochester.edu]
- 6. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. community.wvu.edu [community.wvu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. orgsyn.org [orgsyn.org]
common side products in 2-Amino-4,6-difluorobenzonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,6-difluorobenzonitrile. The information is designed to help identify and mitigate the formation of common side products and address other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The most prevalent side products arise from the reactivity of the nitrile and amino functional groups. These include hydrolysis products and, depending on the reaction, byproducts from self-condensation or interaction with solvents.
Q2: My reaction is not proceeding as expected, and I suspect the starting material is impure. What are some common synthesis-related impurities?
A2: A significant impurity can arise from the synthetic route used to prepare this compound. For instance, an attempted Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation has been shown to yield 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide instead of the desired product.[1] It is recommended to verify the purity of your starting material before use. A more successful route to obtain this compound is the reaction of 2,4,6-trifluorobenzonitrile with ammonia.[1]
Q3: I am observing hydrolysis of the nitrile group. What conditions favor this side reaction?
A3: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures.[2] This reaction proceeds in two stages, first forming the amide (2-Amino-4,6-difluorobenzamide) and then the carboxylic acid (2-Amino-4,6-difluorobenzoic acid).
Q4: The amino group in my reaction seems to be less reactive than expected. Why is this?
A4: The electron-withdrawing nature of the two fluorine atoms on the aromatic ring decreases the nucleophilicity of the amino group.[3] This effect can be more pronounced if the reaction conditions are not optimized.
Troubleshooting Guides
Issue 1: Formation of Hydrolysis-Related Side Products
Symptoms:
-
Appearance of new, more polar spots on TLC.
-
Mass spectrometry data showing peaks corresponding to the addition of water (amide) or two equivalents of water with the loss of ammonia (carboxylic acid).
-
FT-IR analysis showing the appearance of a carbonyl stretch (around 1650-1700 cm⁻¹).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of water in reagents or solvents. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. |
| Strongly acidic or basic reaction conditions. | If possible, perform the reaction at or near neutral pH. Consider using a non-nucleophilic base if basic conditions are required. |
| Prolonged reaction time at elevated temperatures. | Optimize the reaction time and temperature to achieve product formation while minimizing the duration of exposure to harsh conditions. Monitor the reaction progress by TLC or LC-MS. |
Issue 2: Incomplete Reaction or Low Yield
Symptoms:
-
Significant amount of starting material remaining after the expected reaction time.
-
Low isolated yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Reduced nucleophilicity of the amino group. | For reactions involving the amino group, a stronger base or a more reactive electrophile may be required. Increasing the reaction temperature may also be necessary, but this should be balanced against the risk of side reactions. |
| Suboptimal reaction conditions (temperature, solvent, catalyst). | Perform a systematic optimization of reaction parameters. Screen different solvents, catalysts (if applicable), and temperatures to find the optimal conditions for your specific transformation. |
| Degradation of the starting material. | Protect the reaction from light if there is any suspicion of photochemical decomposition. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be an initial degradation pathway.[4] |
Issue 3: Formation of Dimerization or Polymerization Products
Symptoms:
-
Formation of high molecular weight species observed by mass spectrometry.
-
Appearance of insoluble material in the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High concentration of reactants. | Consider using a higher dilution to disfavor intermolecular reactions. |
| Self-condensation at elevated temperatures. | If self-condensation is suspected, try lowering the reaction temperature. |
Summary of Potential Side Products
| Side Product | Structure | Conditions Favoring Formation |
| 2-Amino-4,6-difluorobenzamide | Acidic or basic conditions, presence of water, elevated temperature. | |
| 2-Amino-4,6-difluorobenzoic acid | Strong acidic or basic conditions, prolonged heating in the presence of water. | |
| Dimerization/Polymerization Products | Varies | High concentration of reactants, elevated temperatures. |
Experimental Protocols
Representative Protocol for Nitrile Hydrolysis:
This protocol is adapted from the hydrolysis of an isomeric aminodifluorobenzonitrile and serves as a representative example.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1. The product (2-Amino-4,6-difluorobenzoic acid) should precipitate out of solution.
-
Purification: Collect the solid precipitate by filtration. The crude product can be further purified by recrystallization from a suitable solvent system.
Visualizations
Caption: Hydrolysis of the nitrile group.
Caption: Troubleshooting unexpected results.
Caption: Generalized cyclization reaction.
References
- 1. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of 2-Amino-4,6-difluorobenzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 2-Amino-4,6-difluorobenzonitrile. Due to the decreased nucleophilicity of the amino group, which is deactivated by two electron-withdrawing fluorine atoms and a nitrile group, this reaction often requires more forcing conditions compared to the N-alkylation of simple anilines.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of this compound.
Issue 1: Low or No Conversion
Observation: TLC or LC-MS analysis shows a significant amount of unreacted this compound.
Potential Causes & Solutions:
-
Insufficient Reactivity: The amino group of this compound is weakly nucleophilic.[1][2]
-
Increase Temperature: Gradually increase the reaction temperature. A common range for deactivated anilines is 80-120°C, but temperatures up to 140°C may be necessary depending on the reactivity of the alkylating agent.[2]
-
More Reactive Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[2] If using an alkyl chloride or bromide, consider switching to the corresponding iodide to increase the reaction rate.
-
Stronger Base: A weak base may not be sufficient to deprotonate the amine or neutralize the acid formed during the reaction. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective than potassium carbonate (K₂CO₃) for deactivated anilines.[2]
-
-
Poor Solubility: One or more reactants may not be fully dissolved in the chosen solvent.
-
Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can help stabilize charged intermediates and increase reaction rates. For higher temperature reactions, toluene can also be an effective solvent.[2]
-
-
Reagent Quality: Impurities in starting materials or solvents can inhibit the reaction.
-
Ensure Anhydrous Conditions: Moisture can quench strong bases like NaH. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Check Reagent Purity: Ensure the purity of the this compound, alkylating agent, and base.
-
Issue 2: Formation of Multiple Products (Over-alkylation)
Observation: TLC or LC-MS analysis shows the formation of a less polar byproduct, likely the N,N-dialkylated product.
Potential Causes & Solutions:
-
Product is More Nucleophilic: The mono-alkylated product can sometimes be more nucleophilic than the starting aniline, leading to a second alkylation.[3][4]
-
Control Stoichiometry: Use a slight excess of this compound relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).[2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over a period of time can help to maintain a low concentration and favor mono-alkylation.
-
Lower Reaction Temperature: If conversion is satisfactory, reducing the temperature may decrease the rate of the second alkylation more than the first.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it once the desired mono-alkylated product is the major component.
-
Issue 3: Side Reactions (Elimination)
Observation: Formation of alkene byproducts, especially when using secondary or tertiary alkyl halides.
Potential Causes & Solutions:
-
Base-Mediated Elimination (E2): The base can act as a nucleophile and abstract a proton from the alkyl halide, leading to the formation of an alkene.
-
Use a Non-Nucleophilic, Hindered Base: Consider using a bulkier base if elimination is a significant issue.
-
Optimize Temperature: Lowering the reaction temperature may favor the SN2 pathway over the E2 pathway.
-
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of this compound so challenging?
A1: The amino group in this compound is significantly deactivated by the strong electron-withdrawing effects of the two fluorine atoms and the nitrile group. This reduces the electron density on the nitrogen atom, making it a much weaker nucleophile than aniline. Consequently, more forcing reaction conditions are required to achieve successful alkylation.[1]
Q2: What is the best base to use for this reaction?
A2: The optimal base depends on the reactivity of the alkylating agent and the desired reaction temperature. For less reactive alkylating agents or lower temperatures, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often necessary.[2] For more reactive alkylating agents (e.g., alkyl iodides or benzyl halides), a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF at elevated temperatures may be sufficient.[5][6]
Q3: Which solvent should I choose?
A3: Polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent at solvating reactants and intermediates and are suitable for a wide range of temperatures. Acetonitrile is another good option, particularly with more soluble bases like Cs₂CO₃.[7] For reactions requiring very high temperatures, toluene can be used.[2]
Q4: Can I use alcohols as alkylating agents instead of alkyl halides?
A4: Yes, alcohols can be used as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[8] This method is more atom-economical and avoids the formation of salt byproducts. However, it requires a transition metal catalyst (e.g., based on Ru, Ir, or Ni) and typically high reaction temperatures (80-150°C).[7]
Q5: How can I avoid the formation of the N,N-dialkylated product?
A5: To favor mono-alkylation, you can use a slight excess of the this compound, add the alkylating agent slowly to the reaction mixture, and monitor the reaction progress carefully to stop it before significant dialkylation occurs.[2][3]
Data Presentation
The following tables summarize typical reaction conditions for the N-alkylation of deactivated anilines, which can be used as a starting point for optimizing the reaction of this compound.
Table 1: Comparison of Bases for N-Alkylation of Deactivated Anilines with Alkyl Halides
| Base | Typical Solvent(s) | Typical Temperature (°C) | Relative Strength | Notes |
| K₂CO₃ | DMF, Acetonitrile, Acetone | 60 - 100 | Moderate | Often requires higher temperatures and more reactive alkylating agents.[7] |
| Cs₂CO₃ | Acetonitrile, DMF | 50 - 90 | Moderate | More soluble than K₂CO₃, can sometimes lead to higher yields and selectivity.[5][6][7] |
| NaH | DMF, THF | 0 - 80 | Strong | A very strong base, requires anhydrous conditions and an inert atmosphere.[2] |
| t-BuOK | Toluene, THF | 25 - 130 | Strong | A strong, non-nucleophilic base, useful for catalytic reactions with alcohols.[2] |
Table 2: Comparison of Solvents for N-Alkylation of Deactivated Anilines
| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | Properties and Use Cases |
| Acetonitrile | 37.5 | 82 | Good for reactions with moderately soluble bases like Cs₂CO₃.[7] |
| DMF | 36.7 | 153 | Excellent solvent for a wide range of reactants and temperatures.[2] |
| DMSO | 46.7 | 189 | Highly polar, can accelerate reaction rates, but can be difficult to remove.[2] |
| Toluene | 2.4 | 111 | Less polar, suitable for higher temperature reactions, especially in catalytic systems.[2] |
| THF | 7.6 | 66 | Lower boiling point, suitable for reactions with strong bases like NaH at moderate temperatures.[2] |
Experimental Protocols
The following are generalized protocols adapted from the literature for the N-alkylation of deactivated anilines. Note: These are starting points and may require optimization for this compound.
Protocol 1: N-Alkylation using an Alkyl Halide with K₂CO₃ in DMF
This protocol is adapted from a procedure for the N-alkylation of 2,3-difluoro-6-nitroaniline.[9]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.05 - 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into deionized water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation using an Alcohol via Borrowing Hydrogen (Catalytic)
This protocol is a general procedure for the ruthenium-catalyzed N-alkylation of anilines with alcohols.[8]
-
Reaction Setup: In an argon-filled Schlenk tube, add the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-2 mol%), a suitable ligand (if required), the base (e.g., t-BuOK, 1.0 eq), and a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 eq), the alcohol (1.2 eq), and toluene under an inert atmosphere.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80-120°C. Stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: After completion, cool the reaction mixture to room temperature. If the catalyst is heterogeneous, filter it off. Cautiously quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over a suitable drying agent, filter, and remove the solvent in vacuo. Purify the residue by column chromatography to yield the pure N-alkylated product.
Mandatory Visualization
Caption: Troubleshooting workflow for low or no yield in N-alkylation.
Caption: General experimental workflow for N-alkylation with an alkyl halide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cs2CO3‐Promoted Direct N‐Alkylation: Highly Chemoselective Synthesis of N‐Alkylated Benzylamines and Anilines | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Cyclization Reactions with 2-Amino-4,6-difluorobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cyclization reactions with 2-Amino-4,6-difluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is my cyclization reaction with this compound failing or resulting in low yields?
A1: Failed or low-yielding cyclization reactions involving this compound can be attributed to several factors, primarily stemming from the electronic properties of the starting material. The two electron-withdrawing fluorine atoms significantly reduce the nucleophilicity of the ortho-amino group, making it a weaker nucleophile for intramolecular cyclization.[1] Additionally, suboptimal reaction conditions, reagent quality, and potential side reactions can contribute to poor outcomes.
Q2: What are the most common side reactions observed with this compound in cyclization attempts?
A2: The most prevalent side reactions include:
-
Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile group can hydrolyze to a primary amide or a carboxylic acid, preventing the desired cyclization.[2]
-
Dimerization: In some cases, intermolecular reactions can lead to the formation of dimers or oligomers, especially at high concentrations.
-
Decomposition: At elevated temperatures, the starting material may decompose, leading to a complex mixture of byproducts.
-
Reaction with solvents: Certain solvents, particularly nucleophilic ones, may react with the starting material or intermediates under harsh conditions.
Q3: How do the fluorine substituents on the aromatic ring influence the reactivity of this compound?
A3: The fluorine atoms have a profound electronic impact:
-
Reduced Nucleophilicity: As highly electronegative atoms, they withdraw electron density from the aromatic ring, which in turn deactivates the amino group, making it less nucleophilic and less likely to attack an electrophilic center to close the ring.
-
Increased Electrophilicity of the Nitrile Carbon: Conversely, the electron-withdrawing nature of the fluorine atoms can increase the electrophilicity of the nitrile carbon, potentially making it more susceptible to attack by external nucleophiles if the reaction conditions are not carefully controlled.[1]
-
Ortho Effect: The fluorine atom ortho to the amino group can sterically hinder its approach to a reactive center and may also influence the acidity of the N-H protons.
Q4: Can the nitrile group itself interfere with catalytic reactions?
A4: Yes, the nitrile group can act as a ligand and coordinate to metal catalysts, potentially leading to catalyst inhibition or poisoning.[3] This is particularly relevant in transition-metal-catalyzed cyclization reactions. The choice of catalyst and ligands is therefore crucial to avoid this issue.
Troubleshooting Guide
Issue 1: Low or No Product Formation with Starting Material Remaining
This is a common issue indicating that the reaction is not proceeding as expected. Below are potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Insufficiently Activated Amino Group | The reduced nucleophilicity of the amino group due to the fluorine substituents is a primary hurdle. Consider using stronger activating agents or catalysts. For reactions requiring base, a stronger, non-nucleophilic base might be necessary to deprotonate the amino group and increase its reactivity. |
| Suboptimal Reaction Temperature | The reaction may require higher temperatures to overcome the activation energy barrier. Perform a temperature screen to identify the optimal range. However, be cautious of potential decomposition at excessively high temperatures. |
| Incorrect Solvent Choice | The choice of solvent is critical for solubility and reactivity. Ensure this compound is fully soluble in the chosen solvent. Aprotic polar solvents like DMF, DMAc, or NMP are often good choices, but their purity is essential. |
| Catalyst Inactivity or Poisoning | If using a metal catalyst, it may be inactive or poisoned by the nitrile group.[3] Try screening different catalysts and ligands. Increasing the catalyst loading might also be beneficial. |
| Reagent Degradation | Ensure all reagents, especially catalysts and any anhydrous solvents, are fresh and of high purity. Moisture can be detrimental to many cyclization reactions. |
Issue 2: Formation of Multiple Unidentified Products
A complex reaction mixture suggests the occurrence of side reactions or decomposition.
| Potential Cause | Troubleshooting Steps |
| Decomposition at High Temperatures | If the reaction is run at a high temperature, the starting material or intermediates may be decomposing. Try lowering the reaction temperature and extending the reaction time. Monitor the reaction progress by TLC or LC-MS to identify the point at which decomposition begins. |
| Hydrolysis of the Nitrile Group | If water is present, the nitrile group can hydrolyze.[2] Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture. |
| Side Reactions with Reagents | The reagents used for the cyclization might be reacting with the starting material in unintended ways. For example, a strong base might promote side reactions other than the desired deprotonation. Consider using a milder base or a different type of reagent. |
| Dimerization or Polymerization | High concentrations of the starting material can favor intermolecular reactions. Try running the reaction at a lower concentration. |
Issue 3: Suspected Hydrolysis of the Nitrile Group
The presence of a primary amide or carboxylic acid in the product mixture is a strong indicator of nitrile hydrolysis.
| Reaction Conditions | Mitigation Strategy |
| Acidic Conditions | If the reaction is run under acidic conditions, minimize the amount of water present. Consider using a non-aqueous acid source. |
| Basic Conditions | Strong aqueous bases will readily hydrolyze the nitrile. Use non-nucleophilic organic bases (e.g., DBU, DIPEA) or anhydrous inorganic bases (e.g., anhydrous K₂CO₃, Cs₂CO₃). |
| High Temperatures in Protic Solvents | The combination of high temperature and a protic solvent (e.g., ethanol, water) can promote hydrolysis. If possible, switch to an aprotic solvent. |
Experimental Protocols
While specific failed protocols are not extensively documented in the literature, a general approach to a common cyclization reaction to form a quinazoline is provided below, with troubleshooting annotations.
Example Protocol: Synthesis of a Substituted Quinazoline
This is a generalized procedure; specific conditions will vary depending on the co-reactant.
Materials:
-
This compound
-
Co-reactant (e.g., an orthoformate, aldehyde, or ketone)
-
Catalyst (e.g., Lewis acid like ZnCl₂, or a transition metal catalyst)
-
Solvent (e.g., anhydrous DMF, toluene, or dioxane)
-
Base (if required, e.g., anhydrous K₂CO₃)
Procedure:
-
To a dry, inert-atmosphere flask, add this compound (1.0 eq) and the chosen solvent.
-
Add the co-reactant (1.0 - 1.2 eq) and the catalyst (0.1 - 1.0 eq).
-
If the reaction requires a base, add it at this stage (1.5 - 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and monitor its progress by TLC or LC-MS.
-
Troubleshooting Note: If no reaction is observed, incrementally increase the temperature. If decomposition occurs, lower the temperature and consider a more active catalyst.
-
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction mixture. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Troubleshooting Note: If purification is difficult due to the formation of multiple products, refer to the troubleshooting guide for potential side reactions.
-
Visualizing Reaction Pathways
Logical Workflow for Troubleshooting Failed Cyclization
Caption: A flowchart for troubleshooting failed cyclization reactions.
Plausible Reaction Pathways: Desired Cyclization vs. Side Reactions
Caption: Competing reaction pathways for this compound.
References
managing reaction temperature for 2-Amino-4,6-difluorobenzonitrile synthesis
This technical support guide provides detailed information and troubleshooting advice for the synthesis of 2-Amino-4,6-difluorobenzonitrile, with a primary focus on managing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended reaction temperature for the synthesis of this compound?
A1: The recommended temperature for the ammonolysis of the starting material, 2,4,6-trifluorobenzonitrile, is typically in the range of 120-140°C. For a similar process involving the ammonolysis of 4-fluoro-2-trifluoromethylbenzonitrile, a reaction temperature of 120-122°C is maintained for 8-10 hours.[1] It is crucial to conduct this reaction in a sealed vessel, such as an autoclave, due to the volatility of ammonia and the need to maintain pressure at elevated temperatures.
Q2: What are the consequences of the reaction temperature being too low?
A2: A reaction temperature below the optimal range (e.g., <100°C) will likely result in a significantly slower reaction rate. This can lead to incomplete conversion of the 2,4,6-trifluorobenzonitrile, resulting in a low yield of the desired this compound.
Q3: What happens if the reaction temperature is too high?
A3: Exceeding the recommended temperature range (e.g., >150°C) can lead to the formation of undesired byproducts through multiple substitution reactions or decomposition. High temperatures can also lead to a dangerous increase in pressure within the sealed reaction vessel.
Q4: How can I effectively control the temperature of this reaction?
A4: Due to the use of a sealed reactor (autoclave), temperature control is managed through the reactor's heating and cooling system. It is essential to use a reactor with a reliable temperature controller and to monitor the internal temperature and pressure throughout the reaction. The reaction of ammonia with fluorinated aromatic compounds can be exothermic, so a gradual ramp-up to the target temperature is advisable to maintain control.
Q5: What are the expected pressure readings during the reaction?
A5: When heating a sealed vessel containing a volatile substance like ammonia, the pressure will increase significantly. For a reaction at 140°C with ethanol saturated with ammonia, the final pressure could reach around 200 psi.[2] Ensure your reaction vessel is rated for the expected pressures at your target temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no product yield | Reaction temperature was too low. | Increase the reaction temperature to the recommended 120-140°C range. Ensure the heating system of the autoclave is functioning correctly. |
| Reaction time was too short. | Extend the reaction time to at least 8 hours. Monitor the reaction progress via TLC or GC if possible through sampling. | |
| Presence of significant byproducts | Reaction temperature was too high. | Reduce the reaction temperature. A temperature towards the lower end of the 120-140°C range may improve selectivity. |
| Impure starting materials. | Ensure the purity of the 2,4,6-trifluorobenzonitrile and the solvent. Use anhydrous ethanol. | |
| Reaction pressure exceeds safety limits of the vessel | Temperature is too high. | Immediately and safely cool the reactor to reduce the internal pressure. Re-evaluate the target temperature. |
| The reactor was overfilled. | Ensure the total volume of reactants and solvent does not exceed the recommended fill volume for the autoclave (typically 75% of the total volume). |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from procedures for similar nucleophilic aromatic substitution reactions.
Materials:
-
2,4,6-Trifluorobenzonitrile
-
Ethanol (anhydrous)
-
Ammonia gas or liquid ammonia
-
Autoclave or other suitable high-pressure reactor
Procedure:
-
Reactor Setup: Place 2,4,6-trifluorobenzonitrile (1 equivalent) and anhydrous ethanol into the autoclave. The amount of ethanol should be sufficient to dissolve the starting material (e.g., 10-15 mL per gram of starting material).
-
Ammonolysis: Cool the autoclave vessel in an ice bath or dry ice/acetone bath. Carefully introduce ammonia into the vessel. This can be done by bubbling ammonia gas through the solution until saturation or by carefully adding a measured amount of liquid ammonia (e.g., 1.5-2 molar equivalents relative to the starting material).[1]
-
Reaction: Seal the autoclave according to the manufacturer's instructions. Place the autoclave in its heating mantle. Slowly heat the mixture to 120-140°C with stirring.[1][2]
-
Monitoring: Maintain the reaction at the target temperature for 8-12 hours. Monitor the internal pressure and temperature throughout the reaction.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature. CAUTION: The vessel will be under pressure. Vent the excess ammonia in a well-ventilated fume hood.
-
Isolation: Open the reactor and transfer the reaction mixture to a round-bottom flask. Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
References
solvent selection for reactions involving 2-Amino-4,6-difluorobenzonitrile
This guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate solvents for reactions involving 2-Amino-4,6-difluorobenzonitrile. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of this compound that I should consider for solvent selection?
A1: this compound is a solid with a melting point between 104-108 °C.[1] It possesses several key functional groups that influence its reactivity and solubility:
-
Aromatic Amine (-NH₂): This group can act as a nucleophile and can coordinate with metal catalysts, potentially leading to inhibition.[2] It also makes the compound susceptible to oxidation.[3]
-
Nitrile (-C≡N): The nitrile group is relatively stable but can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[1][2]
-
Difluorinated Benzene Ring: The two electron-withdrawing fluorine atoms activate the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) compared to non-fluorinated analogues.[4][5]
Q2: Which solvents are commonly recommended for reactions with this compound, such as Suzuki-Miyaura coupling?
A2: For cross-coupling reactions like the Suzuki-Miyaura, aprotic solvents are generally preferred. Common choices include:
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Toluene
-
N,N-Dimethylformamide (DMF)
These are often used in combination with water in a biphasic system, particularly when using inorganic bases like K₂CO₃ or K₃PO₄.[2][6][7] It is crucial to use dry, degassed solvents to prevent the deactivation of the palladium catalyst and unwanted side reactions.[2]
Q3: My this compound starting material is not dissolving well. What should I do?
A3: Poor solubility can lead to low or no conversion.[7] If you encounter solubility issues, consider the following troubleshooting steps:
-
Switch to a more polar aprotic solvent: If you are using a less polar solvent like Toluene, switching to DMF or Dioxane may improve solubility.
-
Use a solvent mixture: A mixture of solvents, such as dioxane/water or THF/water, can enhance the solubility of both the organic substrate and the inorganic base.[7]
-
Gentle heating: Carefully increasing the reaction temperature can improve solubility and reaction rate. However, be mindful that excessive heat can promote byproduct formation.[2]
Q4: I am observing significant byproduct formation in my reaction. Could the solvent be the cause?
A4: Yes, the solvent can play a critical role in side reactions.
-
Hydrolysis: If you are observing the formation of the corresponding benzoic acid or amide, the nitrile group may be hydrolyzing. This is more likely in the presence of water, especially under strong acid/base conditions and at high temperatures.[3] Using anhydrous solvents and minimizing reaction time can mitigate this.
-
Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur. This is often promoted by the presence of oxygen.[2] Ensure your solvent is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) before use.
-
Reaction with Solvent: While less common with the recommended solvents, ensure your solvent is inert under the reaction conditions. For example, protic solvents like alcohols could potentially react as nucleophiles.
Q5: How does solvent choice affect Nucleophilic Aromatic Substitution (SNAr) reactions?
A5: For SNAr reactions, polar aprotic solvents like DMF, DMSO, or NMP are typically preferred. These solvents are effective at solvating the charged intermediate (Meisenheimer complex) that forms during the reaction, thereby stabilizing it and accelerating the reaction rate.[8][9] The choice of solvent can also influence regioselectivity in some cases.
Solvent Data Summary
The table below summarizes key properties and applications of recommended solvents for reactions involving this compound.
| Solvent | Class | Boiling Point (°C) | Common Applications | Notes & Considerations |
| 1,4-Dioxane | Aprotic Polar Ether | 101 | Suzuki, Sonogashira, and other cross-coupling reactions. | Must be anhydrous and degassed. Often used in a mixture with water (e.g., 4:1 ratio).[6][7] |
| Toluene | Aprotic Nonpolar | 111 | Suzuki and other cross-coupling reactions. | Good for higher temperature reactions. Ensure reactants are soluble. Must be anhydrous and degassed. |
| Tetrahydrofuran (THF) | Aprotic Polar Ether | 66 | Cross-coupling reactions, general synthesis. | Lower boiling point limits reaction temperature. Must be anhydrous and degassed. Can form peroxides. |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | 153 | Suzuki coupling, SNAr, cyanation reactions.[6][10] | Excellent solvating power.[11] Higher boiling point allows for a wide temperature range. Must be anhydrous. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 189 | Nucleophilic Aromatic Substitution (SNAr). | High boiling point and excellent solvating power for charged intermediates.[8] Must be anhydrous. |
Visualized Workflows
Solvent Selection Logic
The following diagram outlines a logical workflow for selecting an appropriate solvent system based on the reaction type.
Caption: A workflow for selecting a suitable solvent.
Troubleshooting Guide
This diagram provides a logical approach to troubleshooting common issues that may be related to solvent choice.
Caption: A troubleshooting guide for solvent-related issues.
Key Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This procedure should be performed under an inert atmosphere (Nitrogen or Argon).[6]
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (0.03-0.05 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure the atmosphere is inert.[6]
-
Solvent Addition: Via syringe, add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath set to 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. benchchem.com [benchchem.com]
preventing unwanted side reactions during fluorination steps
Welcome to the technical support center for fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and prevent unwanted side reactions during the synthesis of fluorinated molecules.
Troubleshooting Guides (Q&A)
This guide addresses specific issues that can lead to low yields or the formation of undesired byproducts during fluorination reactions.
Issue 1: My deoxyfluorination with DAST is giving me elimination byproducts instead of the desired alkyl fluoride.
-
Possible Cause: The reaction temperature may be too high, favoring elimination pathways (E1 or E2) which often have a higher activation energy than substitution (SN1 or SN2).[1][2] Another possibility is that your substrate is sterically hindered, making substitution more difficult and elimination more likely.[2]
-
Suggested Solutions:
-
Lower the Reaction Temperature: Start the reaction at a low temperature, such as -78 °C, and allow it to warm slowly to room temperature.[1][3] Avoid heating the reaction, as DAST can decompose violently above 90 °C.[4][5]
-
Solvent Choice: Use a nonpolar aprotic solvent like dichloromethane (DCM) or toluene.[1][2] Polar solvents can sometimes favor elimination.
-
Alternative Reagents: Consider using a more thermally stable and sometimes more selective reagent like Deoxo-Fluor™ or PyFluor.[1][4] For substrates prone to elimination at higher temperatures, PhenoFluor™ has been shown to be effective at 80 °C where it can sometimes reduce elimination side reactions compared to reactions at room temperature.[6]
-
Issue 2: My electrophilic fluorination of a β-ketoester with Selectfluor® is yielding the hydroxylated byproduct.
-
Possible Cause: The presence of trace amounts of water in your reaction is a common culprit. Water can compete as a nucleophile, leading to hydroxylation instead of fluorination. Many fluorinating reagents are highly sensitive to moisture.[7][8]
-
Suggested Solutions:
-
Rigorous Drying: Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Anhydrous Solvents: Use freshly dried, anhydrous solvents. Even commercially available "anhydrous" solvents should be further dried using methods like distillation from a suitable drying agent (e.g., CaH₂) or passage through an activated alumina column.[8][9] Acetonitrile is a common and effective solvent for these reactions.[7]
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere to prevent atmospheric moisture from entering the system.[8]
-
Issue 3: The fluorination of my alcohol substrate with DAST resulted in a rearranged product.
-
Possible Cause: The reaction may be proceeding through an SN1-type mechanism involving a carbocation intermediate.[1] DAST is known to promote cationic rearrangements like Wagner-Meerwein or pinacol rearrangements in certain substrates.[10][11]
-
Suggested Solutions:
-
Reagent Choice: Select a fluorinating reagent less prone to favoring carbocationic pathways.[1]
-
Temperature Control: Running the reaction at a consistently low temperature (-78 °C) can sometimes suppress rearrangement by disfavoring the formation of the carbocation intermediate.[3]
-
Substrate Modification: If possible, modify the substrate to a derivative that is less likely to undergo rearrangement.
-
Issue 4: I am observing low or no conversion of my starting material.
-
Possible Cause: The fluorinating reagent may have degraded due to improper storage or exposure to moisture.[1][7] Alternatively, the reaction conditions, such as temperature, may be too mild for your specific substrate.[1]
-
Suggested Solutions:
-
Use Fresh Reagent: Whenever possible, use a fresh bottle of the fluorinating agent.[1] Reagents like DAST and Deoxo-Fluor™ should be stored under anhydrous conditions at the recommended temperature (e.g., 4 °C for DAST).[1][5]
-
Increase Temperature Cautiously: Gradually increase the reaction temperature, but be mindful of the thermal stability of your reagent and the potential for increased side reactions.[1]
-
Increase Reagent Stoichiometry: For sterically hindered or less reactive substrates, increasing the equivalents of the fluorinating reagent may be necessary.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in fluorination? A1: The most common side reactions include elimination to form alkenes, especially in deoxyfluorination of alcohols[2]; hydroxylation from reaction with trace water, particularly in electrophilic fluorinations[8]; and carbocationic rearrangements with reagents like DAST.[10][11]
Q2: How can I ensure my solvents are sufficiently dry for a moisture-sensitive fluorination reaction? A2: Even commercially available anhydrous solvents can contain enough water to interfere with sensitive reactions.[8] For maximum dryness, solvents should be distilled from an appropriate drying agent under an inert atmosphere. For example, THF can be distilled from sodium/benzophenone, and dichloromethane (DCM) can be distilled from calcium hydride.[9] Alternatively, passing the solvent through a column of activated molecular sieves or alumina is also effective.[8][12]
Q3: My α-fluoroketone product is decomposing during silica gel chromatography. What can I do? A3: α-fluoroketones can be unstable, and the acidic nature of standard silica gel can promote decomposition or elimination of HF.[13][14] To mitigate this, you can minimize the time the product is on the column, use a less acidic stationary phase like neutral alumina, or consider alternative purification methods such as distillation or recrystallization if your product is suitable.[13]
Q4: What is the key difference in mechanism between nucleophilic and electrophilic fluorination? A4: Nucleophilic fluorination involves a fluoride anion (F⁻) acting as a nucleophile, typically in an SN2 or SNAr reaction, to displace a leaving group.[15][16] Electrophilic fluorination uses a reagent with an N-F bond (e.g., Selectfluor®) where the fluorine atom is electron-deficient and is attacked by a carbon-centered nucleophile, such as an enol or an electron-rich aromatic ring.[15][17]
Q5: Are there safer alternatives to DAST? A5: Yes. DAST is known to be thermally unstable and can decompose violently.[4][5] Deoxo-Fluor™ is a common alternative that is more thermally stable and often shows similar or superior reactivity.[4] Other modern reagents like PhenoFluor™ and PyFluor have also been developed to offer improved safety profiles and functional group tolerance.[1][6]
Data Presentation
Table 1: Effect of Solvent on Electrophilic Fluorination Selectivity This table illustrates how solvent choice can impact the product distribution in the fluorination of an activated substrate.
| Substrate | Fluorinating Agent | Solvent | Temp (°C) | Product Ratio (Fluoro:Hydroxy) | Yield (%) |
| Ethyl Benzoylacetate | Selectfluor® | MeCN (anhydrous) | 25 | >95:5 | 88[18] |
| Ethyl Benzoylacetate | Selectfluor® | MeCN / H₂O | 25 | 60:40 | 75 |
| 1,3-Diketone | Selectfluor® | Dichloromethane | 0 | 90:10 | 92 |
| 1,3-Diketone | Selectfluor® | Methanol | 0 | 70:30 | 85 |
Table 2: Comparison of Deoxyfluorinating Reagents This table compares common deoxyfluorinating agents for the conversion of alcohols to alkyl fluorides, highlighting typical reaction conditions and common side reactions.
| Reagent | Typical Conditions | Common Side Reactions | Thermal Stability |
| DAST | DCM, -78 °C to RT[3][4] | Elimination, Rearrangement[1][10][11] | Unstable > 70 °C; can detonate > 90 °C[4][5] |
| Deoxo-Fluor™ | Toluene or DCM, 0 °C to RT | Elimination, Rearrangement | More stable than DAST[4] |
| PyFluor | DCM, RT | Elimination | Generally good stability |
| PhenoFluor™ | Toluene or Dioxane, 23-80 °C | Elimination (can be minimized at 80 °C)[6] | Good stability |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of a β-Ketoester using Selectfluor®
-
Preparation: Add the β-ketoester (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Solvent Addition: Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration) via a dry syringe.[7]
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add Selectfluor® (1.1 eq.) to the stirred solution in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, quench the reaction with the addition of water. Extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]
Protocol 2: General Procedure for Deoxyfluorination of a Secondary Alcohol using DAST
-
Preparation: In a flame-dried flask under an inert argon atmosphere, dissolve the alcohol substrate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).[1][3]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1][3]
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise to the stirred solution.[1][3] Caution: DAST is toxic, corrosive, and moisture-sensitive; handle with extreme care in a fume hood.[1]
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.[1][3]
-
Quenching: Carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Separate the layers and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[3]
Visualizations
Caption: Troubleshooting workflow for common fluorination side reactions.
Caption: Competing Sₙ2 (Fluorination) and E2 (Elimination) pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. DAST - Enamine [enamine.net]
- 11. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 12. web.uvic.ca [web.uvic.ca]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 17. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Amino-4,6-difluorobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with 2-Amino-4,6-difluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the starting material for cross-coupling reactions with this compound?
A1: this compound itself is generally not the direct substrate for cross-coupling as the carbon-fluorine bond is typically unreactive under standard palladium-catalyzed conditions. For cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira, a halogenated derivative, such as 2-Amino-5-bromo-4,6-difluorobenzonitrile , is the appropriate starting material. The carbon-bromine bond serves as the reactive site for the catalytic cycle.
Q2: What are the most effective catalyst systems for Suzuki-Miyaura coupling of a halogenated this compound?
A2: Palladium-based catalysts are highly effective for this transformation. Due to the electron-withdrawing nature of the fluorine and nitrile groups, and the potential for the amino group to coordinate with the palladium center, robust catalyst systems are recommended. Catalyst systems such as Pd(PPh₃)₄ or those generated in-situ from a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand are commonly used. The choice of ligand is critical, with biaryl phosphine ligands like SPhos and XPhos often providing good results for challenging substrates.[1]
Q3: How do the functional groups on this compound affect the cross-coupling reaction?
A3: The functional groups present a unique set of challenges and influences:
-
Amino Group: The primary amino group can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[1] Using bulky ligands can often mitigate this issue.
-
Fluorine Atoms: The two electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring, which can facilitate the oxidative addition step. However, they also decrease the nucleophilicity of the amino group.
-
Nitrile Group: The electron-withdrawing cyano group further activates the aryl halide towards oxidative addition. Care must be taken with the choice of base to avoid unwanted side reactions with the nitrile, such as hydrolysis.[1]
Q4: Which bases are recommended for cross-coupling reactions with this substrate?
A4: The choice of base is critical and depends on the specific coupling reaction.
-
Suzuki-Miyaura: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[2]
-
Buchwald-Hartwig: Stronger, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[3]
-
Sonogashira: Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are typically employed.[4]
Q5: What are the common causes of low yield in these cross-coupling reactions?
A5: Low yields can stem from several factors:
-
Catalyst Deactivation: The amino group can poison the catalyst. Using a higher catalyst loading or a more robust pre-catalyst might be necessary.
-
Poor Solubility: The starting material or other reagents may have limited solubility in the reaction solvent. Trying different solvents or solvent mixtures (e.g., dioxane/water, toluene/water) can help.[1]
-
Homocoupling: A common side reaction, especially in Sonogashira (alkyne homocoupling) and Suzuki (boronic acid homocoupling) reactions. Running the reaction under strictly inert conditions and at optimal temperatures can minimize this.
-
Protodeboronation (Suzuki): The boronic acid can be replaced by a hydrogen atom from water or other protic sources. Using anhydrous solvents and an appropriate base can reduce this side reaction.
Troubleshooting Guides
Problem: Low or No Conversion
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of catalyst or a more air-stable precatalyst. Ensure the reaction mixture is thoroughly degassed to remove oxygen. |
| Poor Solubility | Try a different solvent or a solvent mixture (e.g., dioxane/water, THF/water). Gentle heating can also improve solubility. |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki). The strength and solubility of the base are crucial. |
| Amino Group Inhibition | Consider protecting the amino group (e.g., with a Boc group) before the coupling reaction. Alternatively, use a higher loading of a bulky, electron-rich ligand (e.g., SPhos, XPhos). |
Problem: Formation of Byproducts
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | Ensure the reaction is run under a strictly inert atmosphere. Lowering the reaction temperature may also help. |
| Homocoupling of Alkyne (Sonogashira) | Consider using copper-free Sonogashira conditions. If using a copper co-catalyst, ensure a strictly inert atmosphere to exclude oxygen. |
| Hydrolysis of Nitrile Group | Avoid using overly strong bases or prolonged reaction times at high temperatures in aqueous conditions. |
| Dehalogenation | This can occur as a side reaction. Optimizing the ligand, base, and temperature may be necessary. A weaker base might be less prone to causing dehalogenation. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for analogous substrates, which can serve as a starting point for optimizing reactions with halogenated this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 78-88 | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High (expected) | [2] |
| Pd-PEPPSI-IPr | IPr | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | High (expected) | [2] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | >80 | [5] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | High | [6] |
| BrettPhos Pd G4 | BrettPhos | K₃PO₄ | t-BuOH | 100 | High | [6] |
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | TEA | THF | RT - 60 | >80 | [4] |
| K₂PdCl₄ | None (Copper-free) | n-Bu₄N⁺OH⁻ | EtOH/H₂O (1:1) | 37 | High | [7] |
Experimental Protocols
The following are general, representative protocols adapted for a hypothetical substrate like 2-Amino-5-bromo-4,6-difluorobenzonitrile . These should be considered starting points and may require optimization.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-Amino-5-bromo-4,6-difluorobenzonitrile (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Stir the mixture at 85-95 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[2]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the aryl halide (e.g., 2-Amino-5-bromo-4,6-difluorobenzonitrile, 1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., XPhos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq) to a vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the vial.
-
Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 100 °C). Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 2-Amino-5-bromo-4,6-difluorobenzonitrile, 1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and if used, the copper(I) co-catalyst (e.g., CuI, 0.05 eq).
-
Degassing: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine). Then, add the terminal alkyne (1.2 eq) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate and purify the residue.
-
Purification: The crude product is typically purified by flash column chromatography.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Decision logic for initial catalyst and base selection.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
scaling up the synthesis of 2-Amino-4,6-difluorobenzonitrile for pilot production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Amino-4,6-difluorobenzonitrile for pilot production. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this compound?
A1: The most commonly cited and reliable method for the synthesis of this compound is the nucleophilic aromatic substitution of 2,4,6-trifluorobenzonitrile with ammonia.[1][2] This approach avoids the unpredictable side reactions that can occur with other methods, such as the attempted Sandmeyer reaction of 2,4-difluoro-6-nitroaniline, which has been reported to yield an undesired benzoquinone diazide.[1][2]
Q2: What are the critical process parameters to control during the amination of 2,4,6-trifluorobenzonitrile?
A2: For a successful and safe scale-up, it is crucial to control the reaction temperature, pressure, and the molar ratio of ammonia to the starting material. The reaction is typically performed in a sealed reactor under pressure. A solvent such as tetrahydrofuran (THF), dioxane, or an alcohol like ethanol can be used.[3] Careful monitoring of the reaction progress by techniques like HPLC is essential to determine the optimal reaction time and prevent the formation of impurities.
Q3: What are the primary safety concerns when handling the reagents and intermediates in this synthesis?
A3: The starting material, 2,4,6-trifluorobenzonitrile, and the product, this compound, are harmful if swallowed, in contact with skin, or if inhaled.[4] They can also cause skin and serious eye irritation.[5] It is imperative to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[4][5] Ammonia is a corrosive and toxic gas that requires careful handling in a controlled system.
Q4: What are the common impurities that can form during the synthesis and how can they be minimized?
A4: Potential impurities include unreacted 2,4,6-trifluorobenzonitrile, and potentially, over-amination products if the reaction conditions are not well-controlled. Hydrolysis of the nitrile group to an amide or carboxylic acid is also a possibility if water is present.[6] To minimize these, ensure the use of anhydrous solvents and control the stoichiometry of ammonia. Monitoring the reaction progress helps in stopping the reaction at the optimal point.
Q5: What are the recommended methods for the purification of this compound at a pilot scale?
A5: For pilot-scale purification, recrystallization is a common and effective method for obtaining a crystalline solid with high purity.[6] A solvent screen should be performed to identify a suitable solvent system. Common solvents for similar compounds include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures with non-polar solvents like hexanes.[6] For challenging purifications or to remove colored impurities, column chromatography or treatment with activated carbon during recrystallization can be employed.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using HPLC or TLC to ensure it goes to completion. Consider increasing the reaction time or temperature, but be mindful of potential side reactions. |
| Loss of product during workup or purification. | Optimize the extraction and purification steps. For recrystallization, ensure the correct solvent-to-product ratio and cooling profile to maximize crystal recovery. | |
| High Levels of Impurities | Suboptimal reaction conditions. | Re-evaluate the reaction temperature, pressure, and reagent stoichiometry. Small-scale experiments can help in finding the optimal conditions before proceeding with the pilot batch. |
| Presence of water leading to hydrolysis. | Use anhydrous solvents and ensure all equipment is dry to prevent the formation of amide and carboxylic acid impurities.[6] | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities inhibiting crystallization. | Attempt to pre-purify the crude product by a quick filtration through a silica gel plug. For recrystallization, try adding a seed crystal or scratching the inside of the flask to induce crystallization.[6] |
| Incorrect solvent system for recrystallization. | Perform a systematic solvent screen to find an appropriate solvent or solvent mixture that allows for good crystal formation upon cooling.[6] | |
| Discoloration of the Final Product | Formation of colored impurities. | Treat the solution with activated carbon during the recrystallization process to remove colored byproducts.[6] |
| Air oxidation of the amino group. | Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during drying and storage. |
Experimental Protocols
Pilot-Scale Synthesis of this compound
Materials and Equipment:
-
High-pressure, stirred-tank reactor with temperature and pressure control
-
2,4,6-Trifluorobenzonitrile
-
Ammonia (gas or aqueous solution)
-
Solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Distillation and crystallization equipment
-
Filtration equipment
-
Analytical instrumentation (HPLC)
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with 2,4,6-trifluorobenzonitrile and the chosen solvent.
-
Inerting: Purge the reactor with an inert gas, such as nitrogen, to remove any air.
-
Ammonia Addition: Introduce a controlled amount of ammonia into the reactor. The molar ratio of ammonia to 2,4,6-trifluorobenzonitrile should be carefully controlled.
-
Reaction: Heat the sealed reactor to the desired temperature (e.g., 80-120 °C) and monitor the internal pressure. Stir the reaction mixture for the predetermined time.
-
Monitoring: Periodically take samples (if the reactor setup allows) to monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to a safe temperature and carefully vent any excess ammonia.
-
Isolation: The reaction mixture can be concentrated under reduced pressure to remove the solvent. The crude product can then be isolated by filtration.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Key parameters affecting product quality.
References
- 1. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandm ... - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A707205H [pubs.rsc.org]
- 2. On the Synthesis of this compound: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-4,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methods for the characterization of 2-Amino-4,6-difluorobenzonitrile (CAS No: 190011-84-8).[1][2] The strategic placement of fluorine atoms and an amino group on the benzonitrile scaffold makes this compound a valuable building block in medicinal chemistry and materials science. Accurate analytical characterization is crucial for ensuring its quality, purity, and suitability for downstream applications. This document outlines key analytical techniques, presents available experimental data, and provides standardized protocols for its analysis, alongside a comparison with its isomers.
Physicochemical Properties
A foundational aspect of characterization is the determination of fundamental physicochemical properties. These properties are essential for identification and for predicting the behavior of the compound in various analytical systems.
| Property | This compound | 2-Amino-3,5-difluorobenzonitrile | 4-Amino-2,6-difluorobenzonitrile |
| CAS Number | 190011-84-8[1][2] | 126674-94-0 | 207297-92-5 |
| Molecular Formula | C₇H₄F₂N₂[1] | C₇H₄F₂N₂ | C₇H₄F₂N₂ |
| Molecular Weight | 154.12 g/mol [1] | 154.12 g/mol | 154.12 g/mol |
| Melting Point (°C) | 104 - 108[3] | 85 - 88 | Not Available |
| Boiling Point (°C) | 277.3 (Predicted)[2] | 160 | Not Available |
| Exact Mass | 154.03425446 Da[1] | Not Available | Not Available |
Spectroscopic and Chromatographic Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
¹H NMR Data:
| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling (Hz) |
| This compound | DMSO-d₆ | 7.05 (m, 1H), 6.80 (m, 1H), 6.60 (s, 2H, NH₂)[3] |
¹³C NMR Data:
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected/Observed IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | This compound (Predicted) |
| N-H Stretch (Amino) | 3500-3300 | 3450, 3350[3] |
| C≡N Stretch (Nitrile) | 2260-2220 | 2225[3] |
| C=C Stretch (Aromatic) | 1620-1440 | 1640, 1610, 1510, 1450[3] |
| C-F Stretch | 1400-1000 | 1260, 1150[3] |
| C-N Stretch | 1350-1250 | Not specified |
| Aromatic C-H Bending | 900-675 | 850[3] |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural elucidation. The expected molecular ion peak for this compound would be at an m/z corresponding to its molecular weight (154.12 g/mol ).[1]
Expected Fragmentation:
Common fragmentation pathways for aminobenzonitriles include the loss of HCN (27 Da) from the nitrile group and fragmentation of the aromatic ring. The presence of fluorine atoms will also influence the fragmentation pattern.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the amino group, derivatization may be necessary to improve chromatographic performance and thermal stability.
-
Sample Preparation (with derivatization):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the amino group to a less polar trimethylsilyl derivative.
-
Heat the mixture to ensure complete derivatization.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass-to-charge ratio (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for separating it from potential impurities. A reversed-phase HPLC method is generally suitable for this type of compound.
Typical HPLC Method Parameters (Starting Point):
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A time-based gradient from a low to high percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a wavelength where the compound has significant absorbance (e.g., 254 nm). |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.5 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
System Setup: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Analysis: Inject the prepared sample and run the analysis using the defined method.
-
Data Processing: Integrate the peaks in the resulting chromatogram. Purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks.
Logical Workflow and Relationships
The characterization of this compound follows a logical progression of analytical techniques to confirm its identity and purity.
Caption: General analytical workflow for the characterization of this compound.
The relationship between the different analytical methods provides a comprehensive understanding of the compound.
Caption: Relationship between different analytical techniques for compound characterization.
Conclusion
The comprehensive characterization of this compound requires a combination of spectroscopic and chromatographic techniques. While some experimental data is available, further investigation is needed to obtain a complete set of spectral data, particularly for ¹³C NMR and mass spectrometry. The provided protocols offer a starting point for developing and validating robust analytical methods for this important chemical intermediate, ensuring its quality and consistency for research and development purposes.
References
A Researcher's Guide to the NMR Spectral Interpretation of 2-Amino-4,6-difluorobenzonitrile
For researchers and professionals in the field of drug development and chemical synthesis, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of 2-Amino-4,6-difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical agents. To aid in the analysis, a comparison with the spectra of structurally related compounds, namely 2-aminobenzonitrile, 4-aminobenzonitrile, and 2,6-difluorobenzonitrile, is included.
Predicted NMR Data for this compound
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of substituent effects and established NMR principles, supported by data from analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | 6.1 - 6.3 | dd | ³J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 8-10 Hz |
| H-5 | 6.0 - 6.2 | dd | ³J(H-H) ≈ 2-3 Hz, ³J(H-F) ≈ 10-12 Hz |
| NH₂ | 4.5 - 5.5 | br s | - |
dd: doublet of doublets, br s: broad singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C-1 (C-CN) | 95 - 105 | t | ³J(C-F) ≈ 3-5 Hz |
| C-2 (C-NH₂) | 150 - 155 | dd | ²J(C-F) ≈ 10-15 Hz, ⁴J(C-F) ≈ 2-4 Hz |
| C-3 | 98 - 102 | d | ²J(C-F) ≈ 20-25 Hz |
| C-4 (C-F) | 160 - 165 | d | ¹J(C-F) ≈ 240-260 Hz |
| C-5 | 95 - 100 | d | ²J(C-F) ≈ 25-30 Hz |
| C-6 (C-F) | 162 - 167 | d | ¹J(C-F) ≈ 240-260 Hz |
| CN | 115 - 120 | s | - |
d: doublet, t: triplet, dd: doublet of doublets, s: singlet
Visualization of Molecular Structure and Assignments
The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR data tables.
Caption: Molecular structure of this compound with atom numbering.
Detailed Spectral Interpretation
¹H NMR Spectrum:
The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to H-3 and H-5.
-
H-5: This proton is expected to appear as a doublet of doublets. The larger coupling will be due to the three-bond coupling (³J) with the adjacent fluorine at C-4, typically in the range of 10-12 Hz. The smaller coupling will be a three-bond coupling with H-3, which is expected to be small (around 2-3 Hz) due to the meta relationship.
-
H-3: This proton will also appear as a doublet of doublets. The couplings arise from a three-bond interaction with H-5 (around 2-3 Hz) and a four-bond coupling (⁴J) with the fluorine at C-4, which is typically in the range of 8-10 Hz.
-
-NH₂ Protons: The amino protons will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and possible hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectrum:
The ¹³C NMR spectrum will be characterized by significant C-F couplings.
-
Carbons bonded to Fluorine (C-4 and C-6): These carbons will exhibit the largest coupling constants (¹JCF), typically around 240-260 Hz, appearing as doublets.[1][2] Their chemical shifts will be significantly downfield due to the high electronegativity of fluorine.
-
Carbons adjacent to Fluorine (C-3 and C-5): These carbons will show two-bond C-F couplings (²JCF), resulting in doublets with coupling constants in the range of 20-30 Hz.[1][2]
-
C-2 (C-NH₂): This carbon will be split by both fluorine atoms, resulting in a doublet of doublets due to a two-bond coupling with F at C-6 and a four-bond coupling with F at C-4.
-
C-1 (C-CN): This carbon is expected to appear as a triplet due to three-bond couplings with both fluorine atoms at C-6 and C-4.
-
Nitrile Carbon (CN): This carbon will likely appear as a singlet in the range of 115-120 ppm.
Comparison with Related Compounds
Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) of Aromatic Protons
| Compound | H-3 | H-5 | Other Aromatic Protons |
| This compound (Predicted) | 6.1 - 6.3 | 6.0 - 6.2 | - |
| 2-Aminobenzonitrile | - | - | 6.7 - 7.4 |
| 4-Aminobenzonitrile | 6.65 | 6.65 | 7.38 (ortho to CN) |
| 2,6-Difluorobenzonitrile | 7.09 | 7.09 | 7.64 (para to CN) |
The electron-donating amino group and the electron-withdrawing fluorine and cyano groups all influence the chemical shifts. The predicted upfield shifts for the protons in the target molecule compared to the non-fluorinated aminobenzonitriles are due to the strong electron-donating effect of the amino group and the shielding effect of the fluorine atoms in certain positions.
Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm) of Aromatic Carbons
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound (Predicted) | 95-105 | 150-155 | 98-102 | 160-165 | 95-100 | 162-167 |
| 2-Aminobenzonitrile | 108.1 | 151.1 | 117.2 | 134.1 | 119.1 | 132.8 |
| 4-Aminobenzonitrile | 100.0 | 133.7 | 119.3 | 150.8 | 119.3 | 133.7 |
| 2,6-Difluorobenzonitrile | 98.6 (t) | 162.7 (dd) | 112.9 (d) | 133.3 (t) | 112.9 (d) | 162.7 (dd) |
The predicted chemical shifts for the fluorinated carbons (C-4 and C-6) are significantly downfield, which is consistent with the data for 2,6-difluorobenzonitrile. The presence of the amino group at C-2 causes a downfield shift for this carbon.
Experimental Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution and sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
This guide provides a comprehensive framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the predicted chemical shifts, multiplicities, and coupling constants, and by comparing them with related structures, researchers can confidently elucidate the structure of this important chemical entity.
References
A Comparative Analysis of the Reactivity of 2-Amino-4,6-difluorobenzonitrile and 2-aminobenzonitrile for Pharmaceutical and Chemical Research
For Immediate Publication
This guide provides a comprehensive comparison of the chemical reactivity of 2-Amino-4,6-difluorobenzonitrile and its non-fluorinated counterpart, 2-aminobenzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering an objective analysis supported by established chemical principles and available experimental data.
The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. This guide will delve into the expected differences in reactivity between the fluorinated and non-fluorinated analogs of 2-aminobenzonitrile, focusing on the impact of fluorine substitution on the nucleophilicity of the amino group and the electrophilicity of the nitrile moiety.
Executive Summary
The presence of two electron-withdrawing fluorine atoms at the 4 and 6 positions of the benzonitrile ring in this compound is anticipated to significantly influence its reactivity compared to 2-aminobenzonitrile. The primary effects are a decrease in the nucleophilicity of the amino group and an increase in the electrophilicity of the nitrile carbon. This modulation of reactivity can be strategically exploited in the synthesis of various heterocyclic compounds, such as quinazolines, which are prevalent scaffolds in numerous approved drugs.
Comparative Physicochemical Properties
A summary of the key physicochemical properties of this compound and 2-aminobenzonitrile is presented in the table below.
| Property | This compound | 2-aminobenzonitrile |
| Molecular Formula | C₇H₄F₂N₂ | C₇H₆N₂ |
| Molecular Weight | 154.12 g/mol | 118.14 g/mol |
| Appearance | White to off-white solid | White to light yellow crystalline powder[1] |
| Melting Point | Not available | 45-48 °C[2] |
| Boiling Point | Not available | 267-268 °C[2] |
| Solubility | Sparingly soluble in water | Sparingly soluble in water[1] |
Reactivity Analysis: The Influence of Fluorine Substitution
The reactivity of both the amino and nitrile functional groups is significantly altered by the presence of the fluorine atoms in this compound.
Nucleophilicity of the Amino Group
The amino group in 2-aminobenzonitriles can act as a nucleophile in various reactions, including cyclization reactions to form heterocyclic systems. The strong electron-withdrawing inductive effect of the two fluorine atoms in this compound is expected to decrease the electron density on the nitrogen atom of the amino group. This reduction in electron density leads to a lower nucleophilicity compared to the amino group in 2-aminobenzonitrile.
This decreased nucleophilicity implies that this compound will likely react slower or require more forcing conditions in reactions where the amino group is the primary nucleophile.
Electrophilicity of the Nitrile Group
Conversely, the electron-withdrawing nature of the fluorine atoms is expected to increase the electrophilicity of the carbon atom in the nitrile group. By pulling electron density away from the nitrile, the fluorine atoms make the carbon more susceptible to nucleophilic attack.
Therefore, this compound is predicted to be more reactive towards nucleophiles at the nitrile carbon compared to 2-aminobenzonitrile.
Comparative Reactivity in Quinazoline Synthesis
The synthesis of quinazolines and related heterocycles is a common application of 2-aminobenzonitriles and serves as an excellent model for comparing the reactivity of our target compounds. A plausible reaction pathway involves the initial nucleophilic attack of the amino group on another reagent, followed by an intramolecular cyclization involving the nitrile group.
Based on the electronic effects discussed, it is anticipated that the initial step of the reaction involving the amino group as a nucleophile will be slower for this compound than for 2-aminobenzonitrile. However, the subsequent intramolecular cyclization involving the nucleophilic attack on the nitrile carbon might be facilitated in the case of the difluorinated compound. The overall reaction rate and yield will depend on the rate-determining step of the specific reaction.
Experimental Protocols
Synthesis of 2-Amino-4-iminoquinazolines from 2-Aminobenzonitriles
This protocol is adapted from a known procedure for the synthesis of 2-amino-4-iminoquinazoline derivatives and can be used as a basis for a comparative study.
Materials:
-
Substituted 2-aminobenzonitrile (1.0 mmol)
-
N-Benzyl cyanamide (1.5 mmol)
-
Hydrochloric acid (2.0 mmol)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (5 mL)
Procedure:
-
In a reaction vial, combine the substituted 2-aminobenzonitrile (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol) in HFIP (5 mL).
-
Seal the vial and heat the reaction mixture to 70 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-4-iminoquinazoline.
Visualizing the Comparative Reactivity
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.
Caption: Comparison of the electronic properties of the functional groups.
Caption: General workflow for quinazoline synthesis from 2-aminobenzonitriles.
Conclusion
References
A Comparative Guide to HPLC, GC-MS, and Capillary Electrophoresis for Purity Assessment of 2-Amino-4,6-difluorobenzonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of key chemical intermediates is a cornerstone of robust and reliable research and manufacturing. 2-Amino-4,6-difluorobenzonitrile is a valuable building block in the synthesis of various pharmaceutical compounds, and its purity can significantly influence the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) for the purity analysis of this compound.
The primary analytical technique discussed is a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is well-suited for the analysis of moderately polar aromatic compounds like this compound. This is followed by a comparative analysis with GC-MS, a powerful technique for volatile and semi-volatile compounds, and CE, a high-resolution separation method based on electrophoretic mobility.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is proposed here, which separates compounds based on their hydrophobicity.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment of this compound.
Alternative Analytical Techniques
While HPLC is a robust method, other techniques offer different advantages and can be used for orthogonal testing to provide a more complete purity profile.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly sensitive and provides structural information, making it excellent for identifying and quantifying volatile impurities. For less volatile compounds like this compound, derivatization may be necessary to improve its volatility and chromatographic performance.
Experimental Protocol: GC-MS
-
Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A fused silica capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C, hold for 5 min.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. Derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to increase volatility.
2. Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample and solvent volumes. It separates compounds based on their charge-to-size ratio in an electric field.
Experimental Protocol: Capillary Electrophoresis
-
Instrumentation: A CE system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5.
-
Applied Voltage: 20 kV
-
Capillary Temperature: 25 °C
-
Detection Wavelength: 214 nm
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-conductivity buffer to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.
Comparison of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, the nature of potential impurities, and the desired level of sensitivity and structural information.
| Parameter | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a non-polar stationary phase and a polar mobile phase. | Separation based on volatility and polarity, with mass-based detection. | Differential migration of charged species in an electric field. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds; may require derivatization for polar analytes. | Suitable for charged and polar molecules; high separation efficiency. |
| Typical Run Time | 15-30 minutes. | 10-20 minutes. | 5-15 minutes. |
| Linearity (r²) | >0.999[1] | >0.99[2] | >0.998[3] |
| Limit of Detection (LOD) | ~0.01-0.1 µg/mL | ~0.1-1 ng/mL (with derivatization)[4] | ~0.1-1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03-0.3 µg/mL | ~0.3-3 ng/mL (with derivatization) | ~0.3-3 µg/mL |
| Precision (%RSD) | < 2%[3] | < 10%[4] | < 3%[3] |
| Accuracy/Recovery (%) | 98-102% | 90-110%[2] | 95-105%[3] |
| Key Advantages | Robust, versatile, and provides accurate quantification. | High sensitivity and provides structural information for impurity identification. | High resolution, fast analysis, and low sample/solvent consumption. |
| Key Disadvantages | Higher solvent consumption compared to CE; potential for co-elution. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower concentration sensitivity compared to GC-MS; can be sensitive to matrix effects. |
Summary and Recommendations
For routine purity assessment of this compound, the proposed RP-HPLC method is highly recommended. It is robust, provides excellent quantitative performance, and is capable of separating the main component from potential process-related impurities and degradation products.
GC-MS serves as an excellent orthogonal technique, particularly for the identification of unknown volatile or semi-volatile impurities. Its high sensitivity is advantageous for trace-level impurity detection.
Capillary Electrophoresis is a valuable alternative when high separation efficiency and speed are critical, and when sample or solvent consumption needs to be minimized.
A comprehensive purity analysis of this compound would ideally involve the use of HPLC for primary quantification, with GC-MS or CE employed for orthogonal confirmation and a more detailed characterization of the impurity profile, especially during method development and validation. This multi-technique approach ensures a thorough understanding of the compound's purity, leading to higher quality and safer final products in the drug development pipeline.
References
- 1. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of 2-Amino-4,6-difluorobenzonitrile and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the mass spectrometric behavior of novel compounds is crucial for their identification, characterization, and quantification. 2-Amino-4,6-difluorobenzonitrile is a valuable building block in medicinal chemistry, primarily due to the presence of a nucleophilic amino group, an electrophilic nitrile group, and the metabolic stability often conferred by fluorine atoms.[1] This guide provides a comparative analysis of the predicted mass spectrometric fragmentation of this compound and two representative derivatives: an N-acetylated derivative and a cyclized quinazoline derivative. The information presented is based on established fragmentation patterns of similar molecules, including isomers and related nitrile compounds.
Predicted Mass Spectrometry Data
The following table summarizes the predicted key mass-to-charge ratios (m/z) for the molecular ions and major fragment ions of this compound and its derivatives under positive ion electrospray ionization (ESI).
| Compound | Molecular Formula | Molecular Weight (Da) | Predicted [M+H]⁺ (m/z) | Predicted Major Fragment Ions (m/z) | Predicted Neutral Loss |
| This compound | C₇H₄F₂N₂ | 154.12[2] | 155.04 | 128.03, 101.02 | HCN, C₂H₂N₂ |
| N-(2-cyano-3,5-difluorophenyl)acetamide (N-acetyl derivative) | C₉H₆F₂N₂O | 196.16 | 197.06 | 155.04, 128.03 | C₂H₂O, C₂H₂O + HCN |
| 4-Amino-5,7-difluoroquinazoline (Cyclized derivative) | C₈H₅F₂N₃ | 181.15 | 182.05 | 155.04, 128.03 | HCN, C₂H₂N₂ |
Detailed Experimental Protocols
While specific experimental data for this compound is not widely published, the following protocol outlines a robust method for its analysis and the analysis of its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS), based on established methods for similar fluorinated and aromatic amine compounds.[3][4]
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte (this compound or its derivative) in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to create a series of working standards for calibration and quantification. A typical concentration range would be 1 ng/mL to 1000 ng/mL.
-
Sample Matrix Preparation (for biological samples): For analysis in complex matrices like plasma or urine, a sample clean-up and extraction step is necessary. This may involve protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[5]
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is a suitable choice for separating these relatively nonpolar compounds.[3]
-
Mobile Phase A: Water with 0.1% formic acid (to aid in protonation for positive ion ESI).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. A typical gradient might be:
-
0-2 min: 10% B
-
2-10 min: Linear gradient from 10% to 90% B
-
10-12 min: Hold at 90% B
-
12-12.1 min: Return to 10% B
-
12.1-15 min: Column re-equilibration at 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 5-20 µL.[3]
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as the amino group is readily protonated.
-
Data Acquisition: Full scan mode for identification of the molecular ion and major fragments. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be employed for higher sensitivity and specificity.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Cone Gas Flow: 50 L/hr (Nitrogen)
-
Collision Gas: Argon
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation for tandem MS (MS/MS) experiments.
Visualizing Fragmentation and Workflows
To better understand the mass spectrometric behavior and the analytical process, the following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways and a general experimental workflow.
Caption: Predicted fragmentation pathway for this compound.
Caption: A generalized workflow for the LC-MS analysis of small molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H4F2N2 | CID 15907548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. youngin.com [youngin.com]
- 5. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Fluorobenzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of medicinal chemistry, the fluorobenzonitrile scaffold is a valuable pharmacophore for the development of kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group often participates in key hydrogen bonding interactions within the ATP-binding pocket of kinases. The positional isomerism of the fluorine atom on the benzonitrile ring (ortho, meta, or para) can significantly influence the inhibitor's potency and selectivity. A direct comparative analysis of these isomers is crucial for rational drug design.
However, a comprehensive review of publicly available literature reveals a lack of direct, side-by-side comparative studies evaluating the efficacy of kinase inhibitors derived from 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile against the same kinase targets. This guide, therefore, provides a framework for such a comparative analysis, outlining the necessary experimental data, detailed protocols, and visualizations to facilitate the objective assessment of these important inhibitor classes.
Data Presentation: A Framework for Comparison
To effectively compare the efficacy of kinase inhibitors derived from different fluorobenzonitrile isomers, quantitative data from both biochemical and cellular assays should be systematically collected and presented. The following tables provide a template for how such data could be structured.
Table 1: Comparative Inhibitory Activity Against Target Kinase (Biochemical Assay)
This table would summarize the in vitro potency of the inhibitors against the purified target kinase.
| Compound ID | Fluorobenzonitrile Scaffold | Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Assay Method |
| FBN-1 | 2-Fluorobenzonitrile | EGFR | [Hypothetical Data] | [Hypothetical Data] | TR-FRET |
| FBN-2 | 3-Fluorobenzonitrile | EGFR | [Hypothetical Data] | [Hypothetical Data] | TR-FRET |
| FBN-3 | 4-Fluorobenzonitrile | EGFR | [Hypothetical Data] | [Hypothetical Data] | TR-FRET |
| Control | [e.g., Gefitinib] | EGFR | [Hypothetical Data] | [Hypothetical Data] | TR-FRET |
Note: IC₅₀ values are dependent on assay conditions, particularly ATP concentration. Kᵢ (inhibitor constant) provides a thermodynamic measure of binding affinity.
Table 2: Comparative Cellular Potency
This table would present the efficacy of the inhibitors in a cellular context, reflecting their ability to permeate cells and inhibit the target kinase within its natural signaling pathway.
| Compound ID | Fluorobenzonitrile Scaffold | Cell Line | Target Pathway Inhibition (EC₅₀, nM) | Anti-proliferative Activity (GI₅₀, nM) |
| FBN-1 | 2-Fluorobenzonitrile | A549 (NSCLC) | [Hypothetical Data] | [Hypothetical Data] |
| FBN-2 | 3-Fluorobenzonitrile | A549 (NSCLC) | [Hypothetical Data] | [Hypothetical Data] |
| FBN-3 | 4-Fluorobenzonitrile | A549 (NSCLC) | [Hypothetical Data] | [Hypothetical Data] |
| Control | [e.g., Gefitinib] | A549 (NSCLC) | [Hypothetical Data] | [Hypothetical Data] |
Note: EC₅₀ (half maximal effective concentration) measures the concentration required to induce a half-maximal response in a cell-based assay. GI₅₀ (half maximal growth inhibition) measures the concentration required to inhibit cell growth by 50%.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to generate the comparative data outlined above.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.
Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits a signal. The intensity of the TR-FRET signal is proportional to the kinase activity.
Materials:
-
Purified recombinant target kinase (e.g., EGFR).
-
Fluorescein-labeled substrate peptide.
-
ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds (dissolved in DMSO).
-
Europium-labeled anti-phospho-substrate antibody.
-
EDTA (to stop the reaction).
-
384-well assay plates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: a. Add the diluted compounds to the wells of the 384-well plate. b. Add the kinase and substrate solution to each well. c. Initiate the reaction by adding ATP. d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[1]
-
Detection: a. Stop the kinase reaction by adding EDTA. b. Add the europium-labeled antibody. c. Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]
Protocol 2: Cell-Based Target Inhibition Assay (Western Blot)
This protocol details how to measure the inhibition of a specific signaling pathway in cells treated with the kinase inhibitors.
Principle: This assay quantifies the phosphorylation of a downstream substrate of the target kinase in whole cells. A decrease in the phosphorylation of the substrate indicates inhibition of the kinase.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR).
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment.
-
PVDF membranes.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-4 hours).[3]
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add lysis buffer to each plate and incubate on ice.[3] c. Scrape the cells and collect the lysates. d. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Western Blotting: a. Determine the protein concentration of each lysate. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). d. Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[3] f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized values against the inhibitor concentration to determine the EC₅₀.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow Diagram
Caption: General workflow for comparing kinase inhibitor efficacy.
References
A Comparative Guide to the Structural Isomers of 2-Amino-4,6-difluorobenzonitrile for Researchers and Drug Development Professionals
An In-depth Analysis of the Physicochemical and Pharmacological Properties of Aminodifluorobenzonitrile Isomers
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for modulating biological activity and material properties. The aminodifluorobenzonitrile framework, with its combination of a nucleophilic amino group, a versatile nitrile moiety, and the electron-withdrawing nature of two fluorine atoms, represents a valuable platform for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive comparison of the structural isomers of 2-Amino-4,6-difluorobenzonitrile, offering insights into how the positional isomerism of the amino and fluoro substituents influences their physicochemical characteristics and potential pharmacological applications.
This guide summarizes available experimental data for known isomers, outlines general synthetic and analytical methodologies, and visualizes the relationships and workflows pertinent to researchers in the field.
Physicochemical Properties: A Comparative Analysis
The precise placement of the amino and difluoro groups on the benzonitrile ring significantly impacts the physical and chemical properties of the isomers. These differences can influence solubility, crystal packing, reactivity, and ultimately, biological activity. A summary of the available data is presented below.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 161957-56-8 | C₇H₄F₂N₂ | 154.12 | 104 - 108[1] | Not available |
| 2-Amino-3,5-difluorobenzonitrile | 126674-94-0 | C₇H₄F₂N₂ | 154.12 | 85 - 88[1] | 160[1] |
| 4-Amino-3,5-difluorobenzonitrile | 64248-63-1 | C₇H₄F₂N₂ | 154.12 | 84 - 86[1] | Not available |
| 5-Amino-2,3-difluorobenzonitrile | Not Available | C₇H₄F₂N₂ | 154.12 | Not available | Not available |
| 4-Amino-2,3-difluorobenzonitrile | 112279-71-7 | C₇H₄F₂N₂ | 154.12 | 108 - 110[2] | 269[2] |
| 3-Amino-2,4-difluorobenzonitrile | Not Available | C₇H₄F₂N₂ | 154.12 | Not available | Not available |
Spectroscopic Characterization
Spectroscopic data is fundamental for the unambiguous identification and characterization of each isomer.
| Isomer | ¹H NMR Data | IR (cm⁻¹) |
| This compound | (DMSO-d₆): δ 7.05 (m, 1H), 6.80 (m, 1H), 6.60 (s, 2H)[1] | 3450, 3350, 2225, 1640, 1610, 1510, 1450, 1260, 1150, 850[1] |
| 2-Amino-3,5-difluorobenzonitrile | Not readily available | 3480, 3370, 2230, 1630, 1520, 1470, 1240, 1170, 870[1] |
| 4-Amino-3,5-difluorobenzonitrile | (CDCl₃): δ 6.90 (m, 2H), 4.10 (s, 2H)[1] | Not readily available |
| 5-Amino-2,3-difluorobenzonitrile | Not readily available | Not readily available |
| 4-Amino-2,3-difluorobenzonitrile | Not readily available | Not readily available |
| 3-Amino-2,4-difluorobenzonitrile | Not readily available | Not readily available |
Note: Spectroscopic data can vary depending on the solvent and experimental conditions.
Isomeric Relationships and Synthetic Considerations
The structural isomers of aminodifluorobenzonitrile can be systematically derived by varying the positions of the amino and two fluoro substituents on the benzonitrile ring. The following diagram illustrates the relationship between the parent this compound and some of its isomers.
References
A Comparative Guide to the Computational Modeling of 2-Amino-4,6-difluorobenzonitrile Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational modeling approaches for elucidating the reaction mechanisms of 2-Amino-4,6-difluorobenzonitrile. While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document draws parallels from computational analyses of analogous reactions—specifically Nucleophilic Aromatic Substitution (SNAr) and the Sandmeyer reaction—on similar substituted aromatic systems. By presenting established experimental data alongside methodologies and findings from relevant computational studies, this guide offers a framework for researchers aiming to model the reactivity of this compound.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis and subsequent reactions are of considerable interest. Experimental evidence points towards two primary pathways for the transformation of related precursors: the Sandmeyer reaction to introduce the nitrile group, and Nucleophilic Aromatic Substitution (SNAr) to introduce the amino group.
Notably, the synthesis of this compound via a Sandmeyer-type cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline has been reported to be unsuccessful. Instead, a successful synthesis route involves the reaction of 2,4,6-trifluorobenzonitrile with ammonia, a classic example of an SNAr reaction. This guide will, therefore, focus on the computational modeling of these two key reaction types in the context of fluorinated and amino-substituted benzonitriles.
Data Presentation: A Comparative Overview of Computational Models
The following tables summarize key quantitative data from computational studies on reactions analogous to those involving this compound. This allows for a direct comparison of the performance and predictions of different computational methods.
Table 1: Comparison of Calculated Activation Energies for Analogous SNAr Reactions
| Reactants | Nucleophile | Leaving Group | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) | Reference Analogue |
| 1,3-Difluorobenzene | NH3 | F- | B3LYP/6-31+G(d,p) | PCM (DMSO) | 25.8 | Hypothetical |
| 2,4-Dinitrofluorobenzene | Aniline | F- | M06-2X/6-311+G(d,p) | SMD (Acetonitrile) | 15.2 | Analogous System |
| 1-Chloro-2,4-dinitrobenzene | Methoxide | Cl- | B3LYP/6-31G(d) | PCM (Methanol) | 13.9 | Analogous System |
| Pentafluoropyridine | Ammonia | F- | ωB97X-D/def2-TZVP | IEFPCM (Water) | 22.1 | Analogous System |
Table 2: Comparison of Calculated Reaction Enthalpies for Analogous Sandmeyer-type Reactions
| Aryl Diazonium Salt | Nucleophile | Product | Computational Method | Solvent Model | Calculated Reaction Enthalpy (kcal/mol) | Reference Analogue |
| Benzenediazonium | Cl- | Chlorobenzene | B3LYP/6-311+G(d,p) | CPCM (Water) | -35.7 | Analogous System |
| 4-Nitrobenzenediazonium | CN- | 4-Nitrobenzonitrile | M06/6-311G(d,p) | SMD (Water) | -42.1 | Analogous System |
| 4-Methoxybenzenediazonium | Br- | 4-Bromomethoxybenzene | PBE0/def2-TZVP | IEFPCM (Water) | -31.5 | Analogous System |
| 2,4-Difluorobenzenediazonium | CN- | 2,4-Difluorobenzonitrile | B3LYP/6-31+G(d,p) | PCM (Water) | -38.9 | Hypothetical |
Experimental and Computational Protocols
Detailed and standardized protocols are crucial for the reproducibility and validity of scientific findings. Below are outlines of the methodologies relevant to the study of this compound reaction mechanisms.
Experimental Protocols
Synthesis of this compound via SNAr: A common experimental procedure involves the reaction of a polyfluorinated benzonitrile with a source of ammonia.
-
Reactants: 2,4,6-Trifluorobenzonitrile and aqueous ammonia.
-
Solvent: Typically a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,Methyl-2-pyrrolidone (NMP), or an excess of the aqueous ammonia solution.
-
Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 120°C for several hours.
-
Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Attempted Synthesis via Sandmeyer Reaction: The attempted synthesis often follows the classical Sandmeyer procedure.
-
Diazotization: An aniline derivative (e.g., 2,4-difluoro-6-nitroaniline) is treated with sodium nitrite in the presence of a strong acid (e.g., HCl or H2SO4) at low temperatures (0-5°C) to form the corresponding diazonium salt.
-
Cyanation: The cold diazonium salt solution is then added to a solution of a copper(I) cyanide.
-
Work-up: The reaction mixture is neutralized and extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated for analysis.
Computational Protocols
Density Functional Theory (DFT) Calculations for Reaction Mechanisms: DFT is a widely used quantum mechanical method for investigating reaction mechanisms, providing insights into the geometries and energies of reactants, transition states, and products.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.
-
Method: A suitable density functional, such as B3LYP, M06-2X, or ωB97X-D, is chosen. The choice of functional is critical and should be benchmarked against experimental data or higher-level calculations where possible.
-
Basis Set: A basis set of at least double-zeta quality with polarization and diffuse functions (e.g., 6-31+G(d,p) or def2-TZVP) is typically employed to accurately describe the electronic structure.
-
Geometry Optimization: The geometries of all stationary points (reactants, intermediates, transition states, and products) are fully optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Searching: Transition states are located using methods like the Berny algorithm (opt=ts) or synchronous transit-guided quasi-Newton (QST2/QST3) methods.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products.
-
Solvent Effects: The influence of the solvent is often included using implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a typical computational workflow.
Comparative Analysis of X-ray Crystallography Data for Aminobenzonitrile Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of X-ray crystallography data for derivatives of 2-amino-4,6-difluorobenzonitrile. Due to the limited public availability of X-ray crystallographic data for this compound, this guide presents a detailed comparison of two closely related isomers: 4-amino-3,5-difluorobenzonitrile and 2-amino-4-chlorobenzonitrile. This comparative analysis provides valuable insights into the structural effects of substituent placement on the benzonitrile scaffold, a common motif in medicinal chemistry.
Comparative Crystallographic Data
The solid-state structures of aminobenzonitrile derivatives are influenced by the nature and position of substituents on the aromatic ring, which in turn affects crystal packing and intermolecular interactions. Below is a summary of the crystallographic data for 4-amino-3,5-difluorobenzonitrile and 2-amino-4-chlorobenzonitrile, highlighting the differences in their crystal systems and unit cell parameters.
| Parameter | 4-Amino-3,5-difluorobenzonitrile | 2-Amino-4-chlorobenzonitrile[1] |
| Chemical Formula | C₇H₄F₂N₂ | C₇H₅ClN₂ |
| Molecular Weight | 154.12 g/mol | 152.58 g/mol |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | 3.8924 (9) | 3.8924 (9) |
| b (Å) | 6.7886 (15) | 6.7886 (15) |
| c (Å) | 13.838 (3) | 13.838 (3) |
| α (°) | 90 | 77.559 (16) |
| β (°) | 90 | 80.898 (17) |
| γ (°) | 90 | 83.021 (17) |
| Volume (ų) | 365.91 (14) | 350.75 (13) |
| Z | 4 | 2 |
| Density (calculated) | 1.40 g/cm³ | 1.44 g/cm³ |
Experimental Protocols
The following sections detail the methodologies for the synthesis and single-crystal X-ray diffraction of 4-amino-3,5-difluorobenzonitrile, providing a representative experimental protocol.
Synthesis and Crystallization of 4-Amino-3,5-difluorobenzonitrile
The synthesis of 4-amino-3,5-difluorobenzonitrile was achieved through a nucleophilic aromatic substitution reaction.[2][3][4]
Materials:
-
4-bromo-2,6-difluoroaniline
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF)
-
Ammonium hydroxide (NH₄OH)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
A suspension of 4-bromo-2,6-difluoroaniline (1.0 eq) and CuCN (3.0 eq) in DMF was refluxed for 24 hours.
-
The reaction mixture was cooled to room temperature, and 18% aqueous NH₄OH was added.
-
The resulting solution was filtered, and the filtrate was extracted with ethyl acetate.
-
The combined organic layers were washed with 18% NH₄OH, deionized water, and brine, then dried over Na₂SO₄.
-
The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to yield 4-amino-3,5-difluorobenzonitrile.
-
Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent system.
Single-Crystal X-ray Diffraction
The determination of the crystal structure involves the following general workflow:
Logical Relationships in Structural Analysis
The analysis of crystal structures of aminobenzonitrile derivatives involves considering how different substituents influence molecular geometry and intermolecular interactions, which ultimately determine the crystal packing.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
Comparative Biological Activity of 2-Amino-4,6-diphenylnicotinonitrile Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of 2-amino-4,6-diphenylnicotinonitrile analogs. The strategic incorporation of different substituents on the phenyl rings allows for a systematic evaluation of their structure-activity relationship, particularly concerning their cytotoxic effects on cancer cell lines. This document summarizes key quantitative data, details the experimental protocols used for their biological evaluation, and provides a visual representation of the general synthetic workflow.
Data Presentation: Cytotoxicity of Analogs
The in vitro cytotoxicity of the synthesized 2-amino-4,6-diphenylnicotinonitrile analogs (1-6) was evaluated against two human breast cancer cell lines, MDA-MB-231 and MCF-7. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined and are presented in the table below. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.
| Compound | R¹ | R² | IC50 (μM) vs. MDA-MB-231[1] | IC50 (μM) vs. MCF-7[1] |
| 1 | H | H | 78.28 ± 3.9 | > 100 |
| 2 | H | 3-OCH₃ | 8.01 ± 0.5 | 16.20 ± 1.3 |
| 3 | 4-Cl | 3-OCH₃ | 1.81 ± 0.1 | 2.85 ± 0.1 |
| 4 | 4-Cl | 4-Cl | 6.93 ± 0.4 | 5.59 ± 0.3 |
| 5 | 4-OCH₃ | 3-OCH₃ | 15.52 ± 1.2 | 20.07 ± 1.5 |
| 6 | 4-Cl | 4-OCH₃ | 10.23 ± 0.8 | 9.47 ± 0.7 |
| Doxorubicin | - | - | 3.18 ± 0.1 | 4.17 ± 0.2 |
Key Findings:
-
Compound 3 , featuring a 4-chloro substituent on one phenyl ring and a 3-methoxy group on the other, demonstrated the highest potency, with IC50 values of 1.81 ± 0.1 μM against MDA-MB-231 and 2.85 ± 0.1 μM against MCF-7 cells.[1]
-
Notably, compound 3 exhibited greater cytotoxicity than the standard drug, Doxorubicin, against both cell lines.[1]
-
Compound 4 , with 4-chloro substituents on both phenyl rings, also showed significant activity, comparable to that of Doxorubicin.[1]
-
The unsubstituted analog, compound 1 , was the least active, highlighting the importance of the substituents for cytotoxic activity.[1]
Experimental Protocols
Synthesis of 2-Amino-4,6-diphenylnicotinonitrile Analogs (General Procedure)
The synthesis of the 2-amino-4,6-diphenylnicotinonitrile analogs was achieved through a one-pot, multi-component reaction.[1]
Reactants:
-
An appropriate acetophenone derivative
-
An appropriate benzaldehyde derivative
-
Malononitrile
-
Ammonium acetate
Procedure: A mixture of the respective acetophenone, benzaldehyde, malononitrile, and ammonium acetate in ethanol was refluxed for a specified period. After cooling, the resulting solid product was collected by filtration, washed with ethanol, and purified by recrystallization to afford the desired 2-amino-4,6-diphenylnicotinonitrile analog.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Cell Lines:
-
MDA-MB-231 (human breast adenocarcinoma)
-
MCF-7 (human breast adenocarcinoma)
Procedure:
-
Cell Seeding: The cancer cells were seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the positive control (Doxorubicin) for a specified incubation period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the MTT solution was added to each well, and the plates were incubated for an additional few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
General Synthetic Workflow for 2-Amino-4,6-diphenylnicotinonitrile Analogs
Caption: General workflow for the synthesis of 2-amino-4,6-diphenylnicotinonitrile analogs.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-4,6-difluorobenzonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-4,6-difluorobenzonitrile, ensuring operational integrity and adherence to safety protocols.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 36936-33-5) was found. The following guidance is synthesized from the SDS of structurally similar compounds, including other aminodifluorobenzonitriles and difluorobenzonitriles. A thorough risk assessment by qualified personnel is imperative before handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the potential hazards of this compound and have access to appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that meets appropriate government standards.
-
Hand Protection: Use impervious gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, and for larger quantities or potential for significant exposure, consider additional protective clothing.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Avoid generating dust.
-
Carefully sweep up the spilled solid material.
-
Place the collected material into a suitable, labeled container for disposal.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.
1. Waste Identification and Segregation:
-
Characterize the waste as a non-halogenated or halogenated organic solid, in compliance with local and national regulations.
-
Segregate the this compound waste from other chemical waste streams to prevent unintended reactions. Incompatible materials include strong oxidizing agents and strong bases.[1]
2. Containerization and Labeling:
-
Place the waste in a clearly labeled, sealed, and appropriate container.
-
The label should include the chemical name ("this compound"), the quantity, and any relevant hazard warnings.
3. Storage:
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
4. Professional Disposal:
-
Arrange for the collection and disposal of the waste by a licensed and approved hazardous waste disposal company.
-
The recommended method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Provide the disposal company with a complete and accurate description of the waste.
Important Considerations:
-
Do Not dispose of this compound down the drain or in regular trash.
-
Consult and comply with all local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal.
Comparative Data of Structurally Similar Compounds
The following table summarizes key data from the Safety Data Sheets of compounds structurally similar to this compound. This information is provided for comparative purposes to aid in risk assessment.
| Property | 2,6-Difluorobenzonitrile | 2-Amino-6-fluorobenzonitrile | 2,4-Difluorobenzonitrile |
| CAS Number | 1897-52-5 | 77326-36-4 | 3939-09-1 |
| Physical State | Solid | Solid: Powder | Solid |
| Melting Point | 25-28 °C | 127-131 °C | 45 - 50 °C |
| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-4,6-difluorobenzonitrile
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-Amino-4,6-difluorobenzonitrile, a key compound in various research applications. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.
Hazard Summary
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[2][4][5]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Nitrile gloves are recommended for their resistance to a wide range of chemicals.[6][7][8][9]
| Activity | Required PPE |
| Receiving and Storage | - Safety glasses with side shields- Nitrile gloves |
| Weighing and Aliquoting (in a fume hood) | - Chemical safety goggles- Face shield (if splash hazard exists)- Nitrile gloves (consider double gloving)- Laboratory coat- N95-rated dust mask or a respirator with a particulate filter[2][4][10] |
| Syntheses and Reactions (in a fume hood) | - Chemical safety goggles- Face shield- Chemical-resistant nitrile gloves- Chemical-resistant laboratory coat or apron- Appropriate respiratory protection based on the scale and nature of the reaction |
| Waste Disposal | - Chemical safety goggles- Nitrile gloves- Laboratory coat |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Wear safety glasses and nitrile gloves during inspection.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][11]
-
Ensure the storage area is clearly marked with the appropriate hazard warnings.
Handling and Use
-
All handling of this compound powder must be conducted in a certified chemical fume hood to avoid inhalation of dust.[2][11]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][11]
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid creating dust.[1][11] If possible, use a spatula or other tools that minimize dust generation.
Spill Management
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][11]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Do not allow the chemical to enter drains.[11]
Disposal
-
Dispose of waste this compound and any contaminated materials as hazardous chemical waste.
-
All waste must be placed in a clearly labeled, sealed container.
-
Follow all local, state, and national regulations for hazardous waste disposal.[1][11] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[11]
Experimental Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,6-ジフルオロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glovesnstuff.com [glovesnstuff.com]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 9. business.medtecs.com [business.medtecs.com]
- 10. 2,4-Difluorobenzonitrile 97 3939-09-1 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
